Reactive Orange 16
Description
Global Impact of Textile Dyes on Aquatic Ecosystems
The textile industry is a major contributor to water pollution worldwide, with dyeing and finishing processes estimated to be responsible for approximately 20% of global clean water pollution. sustainability-directory.com A significant portion of this pollution is due to the discharge of untreated or inadequately treated wastewater containing residual dyes and other chemicals. sustainability-directory.comayerhsmagazine.com The release of these dyes into aquatic environments has several detrimental effects. The intense coloration of the water reduces sunlight penetration, which in turn inhibits the photosynthetic activity of aquatic plants and algae. apacsci.comenvironmentandecology.com This disruption can lead to a decrease in dissolved oxygen levels, adversely affecting aquatic life. apacsci.comenvironmentandecology.com
Furthermore, many synthetic dyes, including azo dyes, are toxic and have been shown to be carcinogenic and mutagenic. environmentandecology.comprimescholars.com These dyes can persist in the environment for extended periods due to their high stability and resistance to biodegradation. apacsci.com Their presence in water bodies can lead to the contamination of drinking water sources and the bioaccumulation of toxic compounds in the food chain, posing a risk to both animal and human health. apacsci.comiwaponline.com The textile dyeing industry is a significant source of this pollution, releasing large volumes of effluent containing these harmful substances. environmentandecology.comprimescholars.com
Characterization of Reactive Orange 16 as a Prominent Azo Dye Pollutant
This compound (RO16) is a widely used synthetic monoazo dye, particularly in the dyeing of cotton and other cellulosic fibers. deswater.com Its chemical structure is characterized by the presence of an azo group (-N=N-), which is responsible for its color, and sulfonate groups that enhance its solubility in water. worlddyevariety.com This high water solubility, however, facilitates its dispersal in aquatic environments and makes it difficult to remove from wastewater using conventional treatment methods. primescholars.com
The stability of the azo bond makes RO16 resistant to degradation under normal environmental conditions. It is considered a recalcitrant organic pollutant due to its complex aromatic structure and low biodegradability. deswater.com The discharge of effluents containing RO16 is a significant environmental concern because of its potential toxicity and the visible pollution it causes. dergipark.org.tr
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₂₀H₁₇N₃Na₂O₁₁S₃ |
| Molecular Weight | 617.54 g/mol |
| Class | Monoazo dye |
| CAS Registry Number | 12225-88-6 |
| Appearance | Orange to dark red powder |
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Challenges in Effective Remediation of this compound from Industrial Effluents
The removal of this compound from industrial wastewater presents several significant challenges. Conventional wastewater treatment processes, such as activated sludge, are often ineffective in completely removing reactive dyes due to their high water solubility and resistance to microbial degradation. primescholars.comtaylors.edu.my The complex and stable molecular structure of RO16 makes it resistant to light, heat, and chemical degradation. mdpi.com
Physical methods like adsorption can be effective, but the cost of adsorbents like activated carbon can be high, and their regeneration and disposal can pose further environmental problems. mdpi.com Chemical methods, while capable of decolorizing the effluent, can sometimes produce secondary pollutants that may be more toxic than the original dye. jabonline.in Furthermore, the high salt concentrations and alkaline pH of textile effluents can inhibit the effectiveness of many treatment technologies. iwaponline.commdpi.com The variability in the composition of textile wastewater also makes it difficult to apply a single, universally effective treatment method. primescholars.com
Overview of Advanced Research Approaches for this compound Abatement
In response to the challenges of remediating this compound, researchers are exploring a variety of advanced treatment technologies. These approaches can be broadly categorized into advanced oxidation processes (AOPs), bioremediation, and the development of novel adsorbents.
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade complex organic molecules like RO16. mdpi.commdpi.com Techniques such as ozonation, Fenton and photo-Fenton processes, photocatalysis with catalysts like titanium dioxide (TiO₂), and electrochemical oxidation have shown promise in decolorizing and mineralizing RO16. mdpi.commdpi.comresearchgate.netcapes.gov.brresearchgate.net For instance, ozonation has been shown to be highly efficient in color removal, although complete mineralization to CO₂ and water can be more challenging. mdpi.commdpi.com Gamma radiation has also been investigated as a method for degrading RO16. researchgate.netutm.my
Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down dye molecules. primescholars.comhibiscuspublisher.com Several studies have identified specific bacterial and fungal strains capable of decolorizing and degrading this compound under both anaerobic and aerobic conditions. primescholars.comjabonline.inhibiscuspublisher.comresearchgate.net These biological processes are often considered more environmentally friendly and cost-effective than chemical and physical methods. taylors.edu.my Research is ongoing to optimize conditions for microbial degradation and to develop robust microbial consortia for treating real textile effluents. taylors.edu.myresearchgate.net
Novel Adsorbents are being developed to provide more efficient and cost-effective alternatives to traditional activated carbon. mdpi.com These include adsorbents derived from agricultural waste products like rice husk ash and cocoa shells, as well as synthetic materials such as polymer resins and nanocomposites. deswater.comdergipark.org.trmdpi.comnih.govresearchgate.netresearchgate.netutar.edu.my Researchers are focusing on materials with high surface area, specific functional groups for dye binding, and good reusability. mdpi.comnih.gov For example, chitosan-based composites and polyaniline composites have demonstrated high adsorption capacities for this compound. deswater.commdpi.com
Table 2: Comparison of Advanced Remediation Techniques for this compound
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to degrade the dye. mdpi.commdpi.com | High efficiency, can lead to complete mineralization. | High cost, potential for by-product formation. jabonline.in |
| Bioremediation | Use of microorganisms to break down the dye. primescholars.comhibiscuspublisher.com | Environmentally friendly, low cost. | Can be slow, sensitive to environmental conditions. taylors.edu.myjabonline.in |
| Novel Adsorbents | Use of low-cost or specially designed materials to adsorb the dye. mdpi.comutar.edu.my | High removal efficiency, potential for regeneration and reuse. | Adsorbent disposal can be an issue, effectiveness can vary. mdpi.com |
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O11S3.2Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGSXPASZBLGC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3Na2O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066586 | |
| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20262-58-2, 12225-88-6 | |
| Record name | Brilliant orange 3R | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020262582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 6-acetamido-4-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-3-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental and Toxicological Assessment of Reactive Orange 16
Ecological Disruptions Induced by Reactive Orange 16 Discharge
The discharge of this compound into aquatic ecosystems can lead to several ecological disruptions. The presence of even small amounts of the dye can affect water transparency, reducing light penetration and thereby inhibiting the photosynthetic activities of aquatic plants. utar.edu.my This can disrupt the natural balance of the aquatic food web. Moreover, the breakdown of azo dyes like RO16 can produce toxic aromatic amines, which are known to be harmful to aquatic organisms. utar.edu.mygjesm.net The persistence of these dyes in the environment can also lead to bioaccumulation in aquatic life, further magnifying their toxic effects through the food chain. iwaponline.com Untreated textile effluents containing reactive dyes can also contribute to issues like eutrophication, unpleasant odors, and increased turbidity in water bodies. iwaponline.com
Human Health Implications Associated with this compound Exposure
Exposure to this compound can have several adverse effects on human health. Inhalation of the dye in dust form can cause respiratory irritation and may lead to sensitization, potentially causing asthma-like symptoms. scbt.com Long-term exposure to high concentrations of the dye dust may result in changes in lung function. scbt.com Skin contact can also lead to sensitization and inflammation, particularly for individuals with pre-existing dermatitis. scbt.com While not classified as harmful by ingestion, entry into the bloodstream through cuts or abrasions could lead to systemic health damage. scbt.com The reductive cleavage of the azo linkage in RO16 can produce toxic amines, which have been associated with damage to vital organs such as the brain, liver, and kidneys. utar.edu.my
Genotoxicity and Cytotoxicity Studies of this compound and its Biotransformation Products
Studies have investigated the genotoxic and cytotoxic potential of this compound and its byproducts. In one study, RO16 was not found to be genotoxic in either human keratinocyte (HaCaT) or human hepatic (HepaRG) cell lines. ecotoxbrasil.org.brecotoxbrasil.org.br However, it did exhibit concentration-dependent cytotoxicity in both cell types, with epidermal cells showing greater sensitivity than liver cells. ecotoxbrasil.org.brecotoxbrasil.org.brresearchgate.net Specifically, cytotoxic effects were observed in HaCaT cells at concentrations of 1000 µg/mL, and in HepaRG cells at the same high concentration. researchgate.net This suggests that while the dye may not directly damage DNA, it can cause cell death, particularly in tissues that are primary points of contact, like the skin. ecotoxbrasil.org.br
Interestingly, the biotransformation of RO16 can lead to products with different toxicity profiles. Some studies have shown that the metabolites produced after the biodegradation of RO16 are less toxic than the parent dye. ijbiotech.comresearchgate.net For instance, toxicity assays using various organisms have indicated that the biotransformed products are non-toxic. researchgate.net However, other research has highlighted that some degradation intermediates can still possess toxicity. For example, the ozonation of RO16 was found to decrease the toxicity of the solution initially, but toxicity increased with longer exposure times, indicating the formation of more toxic by-products. nih.gov
Phytotoxicity Evaluation of this compound Metabolites
The impact of this compound and its metabolites on plant life has also been a subject of investigation. Studies have shown that the parent dye can be highly phytotoxic. For example, treatment with RO16 at a concentration of 100 ppm resulted in a very low germination rate (10%) for Vigna radiata (mung bean) seeds and significantly stunted shoot growth. ijbiotech.com In contrast, the metabolites produced after the biodegradation of the dye were found to be significantly less toxic, with a germination rate of 50% and improved shoot length compared to the pure dye. ijbiotech.com
Another study using Vigna mungo seeds found that while the dye solution did not significantly affect the percentage of germination, it did have a notable negative impact on the length of the plumule and radicles. omicsonline.org The degradation products, however, did not show these significant adverse effects. omicsonline.org Similarly, research on Sorghum vulgare (wheat) and Phaseolus mungo showed that while the dye itself did not significantly affect wheat germination, the metabolites actually increased it, and in both plant types, the degradation products were less toxic than the original dye. primescholars.com These findings collectively suggest that while this compound is harmful to plants, its biodegradation can lead to less phytotoxic compounds.
In Silico Toxicity Prediction of this compound and its Degradation Intermediates
Computational, or in silico, methods are increasingly used to predict the toxicity of chemical compounds and their breakdown products. nih.gov These methods utilize structure-activity relationships (SAR) to estimate the potential hazards of substances. mdpi.com For this compound, in silico studies have been employed to analyze the toxicity of its degradation intermediates.
Biological Degradation and Bioremediation of Reactive Orange 16
Microbial Decolorization and Biodegradation Capabilities
Microorganisms, particularly bacteria, have evolved diverse metabolic pathways to break down complex organic molecules like azo dyes. The initial and most critical step in the biodegradation of RO16 is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This process, known as decolorization, is often carried out by enzymes called azoreductases under anaerobic or anoxic conditions. Following the azo bond cleavage, the resulting aromatic amines are further broken down, often through aerobic pathways, into less complex and less toxic compounds.
A number of bacterial strains have been identified and studied for their efficiency in degrading Reactive Orange 16. These microorganisms are often isolated from environments contaminated with textile effluents, suggesting their adaptation to such pollutants.
The strain Enterococcus faecalis YZ 66 has been shown to effectively decolorize and biodegrade this compound. primescholars.com Under optimized static anoxic conditions, this strain achieved 77.73% decolorization of RO16 in just 80 minutes. primescholars.comprimescholars.com The biodegradation of the dye was confirmed through various analytical techniques, including UV-Visible spectrophotometry, Thin Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). primescholars.comprimescholars.com The analysis of the extracted metabolites confirmed the breakdown of the parent dye molecule. primescholars.com Furthermore, Enterococcus faecalis YZ 66 demonstrated the capability to decolorize a mixture of five different dyes, indicating its potential for treating complex industrial effluents. primescholars.com
Table 1: Decolorization of this compound by Enterococcus faecalis YZ 66
| Parameter | Finding | Reference |
|---|---|---|
| Decolorization Efficiency | 77.73% | primescholars.comprimescholars.com |
| Time for Decolorization | 80 minutes | primescholars.comprimescholars.com |
| Optimal Conditions | Static anoxic | primescholars.comprimescholars.com |
| Analytical Confirmation | UV-Vis, TLC, HPLC | primescholars.comprimescholars.com |
Various species of Nocardiopsis have demonstrated significant potential for the bioremediation of this compound. A soil isolate of Nocardiopsis alba was found to rapidly decolorize RO16. omicsonline.org This strain achieved 95% color removal of a 100 mg/L RO16 solution within 24 hours under static conditions. omicsonline.org Remarkably, it maintained a high decolorization capability (95%) even at a high dye concentration of 1000 mg/L. omicsonline.org Analysis of the degradation products by LC-MS indicated the formation of 1-amino-1-naphthalene sulphonic acid. omicsonline.org Another study on a marine isolate, Nocardiopsis sp. VITVAMB 1, reported an 85.6% decolorization of RO16 (250 mg/L) within 24 hours. ijbiotech.com The optimal conditions for this marine strain were found to be a pH of 8 and a temperature of 35°C. ijbiotech.com Phytotoxicity assays confirmed that the degraded metabolites were less toxic than the parent dye. omicsonline.orgijbiotech.com
Table 2: Research Findings on Nocardiopsis sp. and this compound
| Strain | Initial Dye Concentration | Decolorization Efficiency | Time | Optimal pH | Optimal Temperature | Reference |
|---|---|---|---|---|---|---|
| Nocardiopsis alba (soil isolate) | 100 mg/L | 95% | 24 hours | 7 (neutral) | 30°C | omicsonline.orgresearchgate.net |
| Nocardiopsis alba (soil isolate) | 1000 mg/L | 95% | 24 hours | 7 (neutral) | 30°C | omicsonline.org |
Bacillus stratosphericus SCA1007, a bacterial strain isolated from a dye-contaminated area, has shown high efficiency in decolorizing this compound. nih.gov This isolate is capable of complete decolorization of the dye. nih.gov Optimal conditions for its decolorizing activity were identified as a dye concentration of 150 mg/L, a pH of 7, and a temperature of 35°C, with yeast extract as a nitrogen source. nih.gov A notable characteristic of this strain is its resistance to high salinity, being able to withstand a 4% saline culture condition. nih.gov The degradation of RO16 by Bacillus stratosphericus SCA1007 was confirmed through UV-visible spectroscopy, FTIR, and LC-MS analysis. nih.gov Toxicity studies on Escherichia coli and Vigna radiata revealed that the resulting metabolites were non-toxic. nih.gov This is the first reported study demonstrating complete decolorization of RO16 by B. stratosphericus under high salinity within 10 hours. nih.gov
Table 3: Decolorization of this compound by Bacillus stratosphericus SCA1007
| Parameter | Optimal Condition/Result | Reference |
|---|---|---|
| Dye Concentration | 150 mg/L | nih.gov |
| pH | 7 | nih.gov |
| Temperature | 35°C | nih.gov |
| Nitrogen Source | Yeast Extract | nih.gov |
| Salinity Resistance | 4% | nih.gov |
| Time for Decolorization | 10 hours | nih.gov |
| Toxicity of Metabolites | Non-toxic | nih.gov |
Lysinibacillus sp. has been identified as another effective bacterial genus for the degradation of this compound. One study focused on Lysinibacillus sp. RGS, which efficiently degrades the sulfonated azo dye. nih.gov Research on this strain has highlighted the role of oxidative stress enzymes, such as superoxide (B77818) dismutase and catalase, in not only protecting the cell from the oxidative stress induced by RO16 but also in contributing to the decolorization process alongside oxidoreductive enzymes. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis confirmed the formation of three distinct metabolites following the degradation of RO16. nih.gov Furthermore, toxicity studies have confirmed the genotoxic, cytotoxic, and phytotoxic nature of RO16, while the degradation products were found to be less toxic. nih.govfrontiersin.org Another study involving Lysinibacillus sp. KPB6 reported 98.2% degradation of a reactive dye within 48 hours under shaking conditions when the cells were immobilized in calcium alginate. nih.gov
Table 4: Research Findings on Lysinibacillus sp. and this compound
| Strain | Key Finding | Analytical Confirmation | Reference |
|---|---|---|---|
| Lysinibacillus sp. RGS | Involvement of oxidative stress enzymes (superoxide dismutase, catalase) in decolorization. | GC-MS | nih.govresearchgate.net |
| Lysinibacillus sp. RGS | Formation of three distinct metabolites. | GC-MS | nih.gov |
| Lysinibacillus sp. RGS | Degraded products are less toxic than the parent dye. | Genotoxicity, cytotoxicity, phytotoxicity assays | nih.govfrontiersin.org |
Pseudomonas aeruginosa has demonstrated its capability to decolorize and degrade azo dyes, including this compound. One strain, Pseudomonas aeruginosa 23N1, was investigated for its ability to decolorize RO16. nih.govtandfonline.com Studies using response surface methodology for process optimization revealed that certain common supplements like glucose and peptone had a negative impact on decolorization performance. nih.gov The bacteria showed high decolorization potential in a culture medium supplemented with yeast extract but without additional external carbon sources. nih.gov Under validated optimal conditions, the strain achieved approximately 95% decolorization for initial dye concentrations of both 50 mg/L and 150 mg/L. nih.gov Another study with a Pseudomonas sp. isolate reported 98% decolorization of Reactive Orange at a concentration of 50 mg/L within five hours under static anoxic conditions, with an optimal pH of 8.0 and temperature of 37°C. sciepub.com
Table 5: Decolorization of this compound by Pseudomonas aeruginosa
| Strain | Decolorization Efficiency | Initial Dye Concentration | Key Condition | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa 23N1 | ~95.0 ± 0.4% | 50 mg/L | Yeast extract supplemented medium | nih.gov |
| Pseudomonas aeruginosa 23N1 | ~95.1 ± 0.5% | 150 mg/L | Yeast extract supplemented medium | nih.gov |
Fungal Strains for this compound Biotransformation
Fungi, particularly white-rot fungi, are highly efficient in degrading synthetic dyes due to their production of non-specific extracellular ligninolytic enzymes. researchgate.net
The fungal strain Aspergillus flavus has demonstrated the ability to degrade the azo dye this compound. nih.govrbciamb.com.br Studies have shown that A. flavus can effectively decolorize RO16, with the optimal degradation occurring at an initial pH of 3.0 under aerobic conditions. nih.gov The biotransformation process by Aspergillus flavus A5P1 is thought to involve transmembrane transport of the dye, cometabolism, and cellular stress responses. nih.gov Enzymatic analysis suggests that extracellular laccase and intracellular lignin (B12514952) peroxidase are key enzymes in the degradation process. nih.gov The production of enzymes like laccases, lignin peroxidase, and manganese peroxidase by A. flavus plays a crucial role in the decolorization of harmful azo dyes. researchgate.net
**Table 1: Decolorization of Azo Dyes by *Aspergillus flavus***
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Dye Concentration | 50 mg/L | Maximum decolorization | researchgate.net |
| Incubation Time | 8 days | Maximum decolorization | researchgate.net |
| pH | 6 | Maximum decolorization | researchgate.net |
| Temperature | 30 °C | Maximum decolorization | researchgate.net |
| Culture Condition | Static | Maximum decolorization | researchgate.net |
Performance of Mixed Microbial Consortia and Acclimatized Biomass Systems
Mixed microbial consortia often exhibit a higher degree of biodegradation and mineralization compared to pure cultures due to synergistic metabolic activities. taylors.edu.myenvirobiotechjournals.com These consortia can decolorize a wider range of dyes and achieve more complete degradation.
A novel bacterial consortium, VITPBC6, composed of six different Bacillus strains, was found to tolerate and decolorize high concentrations of RO16, up to 800 mg/L. nih.gov The degradation was facilitated by a cocktail of enzymes including azoreductase, tyrosinase, laccase, lignin peroxidase, and manganese peroxidase. nih.gov Similarly, a mixed culture of the fungus Pleurotus ostreatus and the yeast Candida zeylanoides showed more effective decolorization of RO16 than the fungal monoculture, achieving 87.5% decolorization in 11 days compared to 70% by the fungus alone. nih.gov In this synergistic relationship, P. ostreatus asymmetrically splits the dye molecule, while C. zeylanoides contributes to the degradation of the resulting metabolites. nih.gov
Acclimatized biomass systems, such as those used in sequencing batch moving bed biofilm reactors (SBMBBR), have also proven effective for RO16 biodegradation. taylors.edu.my In one study, a complete biodecolorization and over 97% chemical oxygen demand (COD) removal were achieved in a stepwise approach. taylors.edu.myresearchgate.net Even under shock loading conditions, the microbial community demonstrated an enhanced ability to remove RO16 molecules. taylors.edu.myresearchgate.net The presence of both suspended-growth and attached-growth biomass is crucial for the performance of these systems. taylors.edu.my Anaerobic degradation of RO16 using mixed microbial cultures from digested sludge has also been successful, with over 90% color removal within the first week and a high COD removal efficiency of over 80%. researchgate.net
Enzymatic Mechanisms Driving this compound Biodegradation
The breakdown of this compound is primarily an enzymatic process, with several key enzymes playing critical roles in cleaving the dye's chromophore and degrading the resulting aromatic amines.
Role of Azo Reductases in Chromophore Cleavage
Azo reductases are key enzymes in the bacterial degradation of azo dyes. scholarsresearchlibrary.com They catalyze the reductive cleavage of the azo bond (-N=N-), which is the initial and rate-limiting step in the decolorization process. excli.defrontiersin.org This reaction breaks the chromophore, resulting in the formation of colorless aromatic amines. frontiersin.org The process requires electron donors like NADH or NADPH. frontiersin.org In a sequential microaerophilic/aerobic process using a bacterial consortium, a notable induction of azoreductase (55% increase) was observed during the degradation of RO16, highlighting its critical role in the initial breakdown of the azo bond. excli.de
Involvement of Laccase Enzymes
Laccase, a multi-copper oxidase, is another important enzyme in the biodegradation of RO16, particularly by fungi. researchgate.net Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including the aromatic amines produced after azo bond cleavage. researchgate.net The fungus Aspergillus flavus produces extracellular laccase, which is believed to be a key enzyme in its RO16 degradation process. nih.gov Similarly, in a mixed culture of Pleurotus ostreatus and Candida zeylanoides, laccase activity was detected, although it decreased over time due to the interaction between the two microorganisms. nih.gov The laccase produced by the ascomycete fungus Nectriella pironii was able to decolorize more than 80% of this compound within one hour. plos.org Engineered laccase from Cyathus bulleri has also shown efficient degradation of RO16 in the presence of a mediator like ABTS. asm.org However, some studies have reported that laccase treatment alone, without mediators, showed no decolorization of this compound. nih.gov
Contribution of Peroxidases (e.g., Lignin Peroxidase)
Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that play a significant role in the degradation of lignin and various xenobiotics, including azo dyes. researchgate.netbioline.org.br These enzymes are primarily produced by white-rot fungi. researchgate.net
Lignin Peroxidase (LiP): LiP has a high redox potential and can oxidize non-phenolic aromatic compounds, a characteristic that is crucial for degrading complex dye structures. frontiersin.org Intracellular lignin peroxidase from Aspergillus flavus is suggested to be a key enzyme in the degradation of RO16. nih.gov The fungus Phanerochaete chrysosporium is known to produce LiP, which contributes to the decolorization of various azo dyes. bioline.org.br
Manganese Peroxidase (MnP): MnP oxidizes Mn(II) to Mn(III), which in turn oxidizes phenolic and non-phenolic compounds. researchgate.net In the degradation of RO16 by a mixed culture of Pleurotus ostreatus and Candida zeylanoides, MnP activity was observed. nih.gov Similarly, a bacterial consortium (VITPBC6) involved in RO16 degradation produced MnP. nih.gov The fungus Phanerochaete chrysosporium has also been shown to produce MnP, reaching activities of 96±8 U/L, leading to 70±3% decolorization of RO16 after 6 hours. researchgate.net
Activity of Quinone Reductase
Quinone reductases are enzymes involved in detoxification processes by reducing quinones and other xenobiotic compounds. frontiersin.org In the context of this compound (RO16) degradation, specific microorganisms utilize this enzyme as part of their metabolic pathway.
One notable example is the fungus Aspergillus flavus A5P1, which has demonstrated the ability to degrade RO16. Enzymatic analysis of this strain revealed that intracellular quinone reductase is one of the key enzymes in the degradation process, alongside extracellular laccase and intracellular lignin peroxidase. nih.gov The activity of quinone reductase, in conjunction with other enzymes, suggests a complex intracellular mechanism for breaking down the dye molecule. These enzymes are crucial for the detoxification of xenobiotic compounds, protecting the cell from the toxic effects of free radicals and reactive oxygen species that can result from the reduction of substances like azo dyes. frontiersin.orgnih.gov The involvement of quinone reductase points to a biochemical strategy where the microorganism actively metabolizes the dye, rather than just adsorbing it.
Cellular Oxidative Stress Responses and Associated Enzymes (e.g., Superoxide Dismutase, Catalase)
Exposure of microorganisms to pollutants like this compound can induce oxidative stress, a state characterized by an imbalance of reactive oxygen species (ROS). nih.gov Cells have evolved sophisticated defense systems to counteract this stress, primarily involving antioxidant enzymes. nih.govfrontiersin.org
In the bacterium Lysinibacillus sp. RGS, which is effective at degrading RO16, exposure to the dye leads to a notable oxidative stress response. researchgate.netnih.gov To protect itself from the damage caused by ROS generated during dye degradation, the bacterium increases the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.netnih.gov SOD is the first line of defense, converting the highly reactive superoxide radical (O₂⁻) into hydrogen peroxide (H₂O₂). nih.govfrontiersin.org Catalase then neutralizes the hydrogen peroxide, breaking it down into water and oxygen. nih.govfrontiersin.org
Research on Lysinibacillus sp. RGS has shown that these oxidative stress enzymes do more than just protect the cell; they also appear to play a role in the decolorization process itself, working alongside other oxidoreductive enzymes. researchgate.netnih.gov Similarly, studies on the fungus Aspergillus flavus A5P1 suggest that cellular stress responses are involved in the biotransformation of RO16. nih.gov This dual function highlights a coordinated cellular effort to both tolerate and transform the xenobiotic dye compound.
Bioreactor Configurations for this compound Wastewater Treatment
The effective biological treatment of wastewater containing this compound often requires specialized bioreactor systems designed to create optimal conditions for microbial degradation.
Anaerobic Continuous Tank Reactor Systems
Anaerobic continuous tank reactors provide an oxygen-free environment where specific microbial consortia can break down complex molecules like azo dyes. In one study, an anaerobic continuous tank reactor operated with digested palm oil sludge was used to treat RO16. hibiscuspublisher.comresearchgate.net Under these conditions, the azo bond of the dye, which is the primary chromophore, is cleaved. This process resulted in an 85.91% decolorization capacity after seven days of incubation. hibiscuspublisher.comresearchgate.net The primary degradation metabolites identified through Gas Chromatography-Mass Spectrophotometry (GC-MS) were pentanoic acid and phenol (B47542). researchgate.net This demonstrates that anaerobic reactors can effectively initiate the breakdown of the RO16 molecule, making it less colored and more amenable to further degradation. hibiscuspublisher.comresearchgate.net These systems are a key component in many multi-stage treatment processes for textile wastewater.
Integrated Anoxic-Aerobic Bioreactor Designs (e.g., Sequencing Batch Moving Bed Biofilm Reactor)
Integrated anoxic-aerobic systems are highly effective for treating textile wastewater because they combine different redox conditions to achieve comprehensive degradation of dyes and other pollutants. gnest.org The initial anoxic or anaerobic stage is crucial for breaking the azo bond, leading to decolorization. gnest.org The subsequent aerobic stage is then used to degrade the aromatic amines formed during the initial breakdown, which can be toxic. cabidigitallibrary.org
A novel integrated anoxic-aerobic REACT sequencing batch moving bed biofilm reactor (SBMBBR) has been successfully used to treat synthetic wastewater containing RO16. taylors.edu.myresearchgate.net This system incorporates biocarriers to support a robust biofilm, enhancing the stability and efficiency of the degradation process. taylors.edu.my The performance of the SBMBBR was evaluated under various conditions, including different dye concentrations and hydraulic retention times, demonstrating its potential for industrial application. taylors.edu.myresearchgate.net
Another configuration studied is a bench-scale system that includes an anaerobic biofilter, an anoxic reactor, and an aerobic membrane bioreactor (MBR). cabidigitallibrary.orgresearchgate.net This setup achieved about 90% color removal from water containing RO16. researchgate.net The majority of the decolorization occurred in the anaerobic stage. researchgate.net However, the study also found that the sulfonated aromatic amines produced from the anaerobic breakdown of RO16 were resistant to further biodegradation in the subsequent aerobic stage, highlighting a remaining challenge in the complete mineralization of this dye. cabidigitallibrary.orgresearchgate.net
Optimization of Biological Degradation Parameters
The efficiency of the biological degradation of this compound is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for maximizing the performance of bioremediation processes.
Influence of Initial pH
The initial pH of the wastewater is a critical factor that significantly affects the enzymatic activity of microorganisms and, consequently, the rate and extent of RO16 degradation. Different microorganisms exhibit optimal degradation capabilities at different pH levels. For instance, the fungus Aspergillus flavus A5P1 showed the best performance for aerobic degradation of RO16 at a highly acidic initial pH of 3.0. nih.gov In contrast, the bacterium Bacillus flexus VITSP6 demonstrated efficient decolorization (89.82% within 24 hours) under alkaline conditions, with an optimal pH of 11. researchgate.net Other studies have also highlighted the importance of pH; for example, Micrococcus luteus strain SSN2 effectively decolorized a similar azo dye, Direct Orange 16, at a pH of 8. bioline.org.br Chemical degradation methods like the Fenton process also show pH dependence, with effective RO16 degradation occurring at a pH of 3. researchgate.net This variability underscores the necessity of selecting a microbial strain or treatment system that is well-suited to the pH of the industrial effluent or adjusting the wastewater's pH to match the optimal conditions for the chosen biocatalyst.
| Microorganism/Process | Optimal pH for Degradation | Reference |
| Aspergillus flavus A5P1 | 3.0 | nih.gov |
| Bacillus flexus VITSP6 | 11.0 | researchgate.net |
| Fenton Oxidation | 3.0 | researchgate.net |
| Micrococcus luteus SSN2 (for Direct Orange 16) | 8.0 | bioline.org.br |
| Streptomyces sp. (for Reactive Orange 122) | 6.0 | ekb.eg |
Effect of Temperature
One study found that the bacterium Nocardiopsis alba showed optimal decolorization of RO16 at 30°C. omicsonline.org An increase in temperature up to 40°C led to a further increase in dye decolorization, but temperatures above this resulted in a decrease in efficiency. omicsonline.org Similarly, another study identified 35°C as the optimal temperature for the decolorization of RO16 by Bacillus stratosphericus SCA1007. nih.gov Research on Enterococcus faecalis YZ 66 also demonstrated temperature-dependent decolorization, with the isolate showing complete decolorization at 30°C and 37°C, but no activity at 42°C and 45°C. sciepub.com The optimal temperature for this strain was determined to be 37°C, which is attributed to higher respiration and substrate metabolism. sciepub.com
In the case of the fungus Irpex lacteus, decolorization of RO16 was also observed to be temperature-dependent. researchgate.net For the yeast Candida zeylanoides and the fungus Pleurotus ostreatus, while specific optimal temperatures for RO16 degradation were not detailed, the process is known to be influenced by temperature. nih.gov A study on an anaerobic reactor system utilizing digested palm oil sludge for RO16 degradation was conducted under thermophilic conditions at 55°C. researchgate.nethibiscuspublisher.com
The table below summarizes the optimal temperatures for the decolorization of this compound by various microorganisms.
| Microorganism | Optimal Temperature (°C) | Source |
| Nocardiopsis alba | 30 | omicsonline.orgresearchgate.net |
| Bacillus stratosphericus SCA1007 | 35 | nih.gov |
| Enterococcus faecalis YZ 66 | 37 | sciepub.com |
| Nocardiopsis sp. | 35 | ijbiotech.com |
| Pseudomonas spp. | 37 | sciepub.com |
Impact of Salinity Conditions
Salinity is a significant factor in the bioremediation of textile effluents, as these often contain high concentrations of salts. Several studies have investigated the effect of salinity on the degradation of this compound.
The marine actinobacterium Nocardiopsis sp. demonstrated maximum dye decolorization at a 3% salt concentration. ijbiotech.com Another study involving Bacillus stratosphericus SCA1007 showed that the isolate was resistant to a 4% saline culture condition, indicating its potential for treating saline textile wastewater. nih.gov Research on Halomonas sp. revealed its capability to decolorize this compound at salinity levels ranging from 2-10%. researchgate.net Furthermore, a study on Shewanella marisflavi and S. algae concluded that lower levels of salinity (2-3% NaCl) can induce the activities of key dye-degrading enzymes like azoreductase, laccase, and NADH-DCIP reductase. jabonline.in
These findings suggest that certain microorganisms are well-suited for the bioremediation of RO16 in saline environments, a crucial characteristic for practical applications in treating textile industry wastewater.
Optimization of Nutrient Sources (e.g., Carbon and Nitrogen)
The availability of nutrient sources, particularly carbon and nitrogen, plays a crucial role in the microbial degradation of this compound. These nutrients are essential for microbial growth and the production of enzymes responsible for dye breakdown.
Several studies have shown that the addition of supplementary carbon and nitrogen sources can enhance the decolorization of RO16. For instance, Nocardiopsis alba rapidly decolorized RO16 when the medium was supplemented with 0.1% (w/v) of both sucrose (B13894) and peptone. omicsonline.org In another study, yeast extract was identified as the optimal nitrogen source for the decolorization of RO16 by Bacillus stratosphericus SCA1007. nih.gov Similarly, research on Enterococcus faecalis YZ 66 revealed that the highest percentage of decolorization was achieved with meat extract as a nitrogen source. primescholars.com
Interestingly, some studies have reported negative effects of certain nutrient sources. For example, research on Pseudomonas aeruginosa 23N1 indicated that glucose and peptone had a negative impact on dye decolorization, while yeast extract supplementation without an external carbon source showed high decolorization potential. tandfonline.com In the case of the fungus Irpex lacteus, the decolorization process was studied in a synthetic sewage medium containing peptone and urea (B33335) as nutrient sources. chem-soc.si
The table below provides an overview of the optimized nutrient sources for different microorganisms for the degradation of this compound.
| Microorganism | Optimal Carbon Source | Optimal Nitrogen Source | Source |
| Nocardiopsis alba | Sucrose | Peptone | omicsonline.org |
| Bacillus stratosphericus SCA1007 | Not specified | Yeast Extract | nih.gov |
| Enterococcus faecalis YZ 66 | Not specified | Meat Extract | primescholars.com |
| Pseudomonas aeruginosa 23N1 | None (external) | Yeast Extract | tandfonline.com |
| Streptomyces albidoflavus 3MGH | Sucrose | Beef Extract | nih.gov |
Response to Varying Initial Dye Concentrations
The initial concentration of this compound significantly influences the efficiency of its biological degradation. High concentrations of the dye can be toxic to microorganisms, inhibiting their growth and enzymatic activities.
Studies have shown that the percentage of decolorization often decreases as the initial dye concentration increases. For example, with Nocardiopsis alba, 92% dye removal was observed at a concentration of 100 mg/L, which decreased to 80% at 500 mg/L. omicsonline.org However, this strain still exhibited a remarkable 95% color removal capability at a high concentration of 1000 mg/L within 24 hours. omicsonline.org For Enterococcus faecalis YZ 66, the decolorizing ability increased with dye concentrations from 50 to 400 mg/L, but was lower at 500 mg/L. primescholars.com
The time required for decolorization also tends to increase with higher initial dye concentrations. With Nocardiopsis alba, decolorization of 100 mg/L of the dye took 24 hours, whereas for 250 mg/L, it required 48 hours. omicsonline.org A study on Bacillus stratosphericus SCA1007 found the optimal dye concentration for decolorization to be 150 mg/L. nih.gov The fungus Irpex lacteus showed a direct relationship between the decolorization rate and the initial dye concentration up to a certain point, after which the reaction order became zero at higher concentrations. chem-soc.si
The table below illustrates the effect of varying initial concentrations of this compound on its decolorization by different microorganisms.
| Microorganism | Initial Dye Concentration (mg/L) | Decolorization Efficiency (%) | Time (hours) | Source |
| Nocardiopsis alba | 100 | 92 | 24 | omicsonline.org |
| Nocardiopsis alba | 250 | 83-85 | 48 | omicsonline.org |
| Nocardiopsis alba | 500 | 80 | Not specified | omicsonline.org |
| Nocardiopsis alba | 1000 | 95 | 24 | omicsonline.org |
| Enterococcus faecalis YZ 66 | 50-400 | Increasing | 13 | primescholars.com |
| Enterococcus faecalis YZ 66 | 500 | Decreasing | 13 | primescholars.com |
| Bacillus stratosphericus SCA1007 | 150 | Optimal | Not specified | nih.gov |
| Pseudomonas spp. | 50 | 98 | 5 | sciepub.com |
Characterization and Elucidation of Biotransformation Pathways and Products
The biodegradation of this compound involves the breakdown of the complex dye molecule into simpler, often less colored, and less toxic compounds. The elucidation of these biotransformation pathways and the identification of the resulting products are crucial for understanding the degradation mechanism. Various analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for this purpose.
Different microorganisms have been shown to degrade RO16 through distinct pathways, leading to a variety of intermediate and final products.
In a study with the fungus Pleurotus ostreatus, an asymmetrical splitting of the dye molecule was observed, yielding 4-(ethenylsulfonyl) benzene (B151609). nih.gov In contrast, the yeast Candida zeylanoides symmetrically cleaved the azo bond, producing 4-(ethenylsulfonyl) aniline (B41778) and α-hydroxybenzenepropanoic acid. nih.gov When these two microorganisms were used in a mixed culture, the degradation of these metabolites was enhanced. nih.gov
The bacterium Nocardiopsis alba was found to degrade RO16 into products including 1-amino-1-naphthalene sulfonic acid. omicsonline.org Further analysis suggested the opening of the naphthalene (B1677914) ring and the formation of an aldehyde as an intermediate. omicsonline.org Anaerobic degradation of RO16 using digested palm oil sludge resulted in the formation of pentanoic acid and phenol. researchgate.nethibiscuspublisher.com
The white-rot fungus Irpex lacteus was shown to transform RO16 into intermediates such as 6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate, (E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate, and 4-(2-hydroxyethylsulfonyl)phenolate. researchgate.net Photooxidative degradation studies have identified other products like 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid. researchgate.net
The table below lists some of the identified biotransformation products of this compound from various degradation studies.
| Degradation Method/Microorganism | Identified Products | Analytical Technique(s) | Source |
| Pleurotus ostreatus | 4-(ethenylsulfonyl) benzene | GC-MS | nih.gov |
| Candida zeylanoides | 4-(ethenylsulfonyl) aniline, α-hydroxybenzenepropanoic acid | GC-MS | nih.gov |
| Nocardiopsis alba | 1-amino-1-naphthalene sulfonic acid, an aldehyde intermediate | LC-MS, FTIR | omicsonline.org |
| Anaerobic Digested Sludge | Pentanoic acid, Phenol | GC-MS | researchgate.nethibiscuspublisher.com |
| Irpex lacteus | 6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate, (E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate, 4-(2-hydroxyethylsulfonyl)phenolate | LC-MS | researchgate.net |
| Photooxidation | 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, Phthalic acid | GC-MS | researchgate.net |
Adsorption Based Remediation Technologies for Reactive Orange 16
Development and Application of Adsorbent Materials
The efficacy of adsorption for water treatment is largely dependent on the adsorbent material. Research has spanned a wide array of materials, from synthetic polymers and carbons to natural agro-industrial wastes, each with unique surface characteristics and adsorption capacities.
Polymeric Resins (e.g., Amberlyst A21, Magnetic Poly(DVB-VIM) Microbeads)
Polymeric resins are synthetic polymers with a porous structure that can be functionalized to selectively adsorb specific pollutants.
Amberlyst A21 , a macroporous polystyrene resin, has been demonstrated as an effective adsorbent for Reactive Orange 16. dergipark.org.trbilecik.edu.tr Studies show that the optimal conditions for adsorption occur at a pH of 2.0. dergipark.org.tr Under these conditions, the maximum adsorption capacity was determined to be 175.13 mg g⁻¹. dergipark.org.trresearchgate.net The removal efficiency is influenced by both the initial dye concentration and the adsorbent dosage. As the initial concentration of this compound increases from 50 to 300 mg L⁻¹, the adsorption capacity of Amberlyst A21 rises significantly from 46.46 to 161.44 mg g⁻¹. dergipark.org.tr Conversely, increasing the adsorbent dose from 0.75 to 2.00 g L⁻¹ enhances the percentage of dye removal from 73.42% to 100%, which is attributed to the increased surface area and availability of more binding sites. dergipark.org.tr
Magnetic Poly(divinylbenzene-N-vinylimidazole) (Poly(DVB-VIM)) Microbeads have also been investigated for the removal of this compound. yildiz.edu.tr These microbeads can be easily separated from the solution using an external magnetic field, which is a significant advantage in treatment processes. The adsorption capacity of these magnetic microbeads is highly dependent on the pH of the solution, with studies focusing on detailed investigations at pH 2 and pH 12. yildiz.edu.trdergipark.org.tr Characterization of these microbeads shows a spherical morphology, an equilibrium-swelling ratio of 41%, and an average Fe₃O₄ content of 10.6%, which imparts their magnetic properties. yildiz.edu.tr
| Adsorbent | Maximum Adsorption Capacity (mg g⁻¹) | Optimal pH | Reference |
|---|---|---|---|
| Amberlyst A21 | 175.13 | 2.0 | dergipark.org.trresearchgate.net |
| Magnetic Poly(DVB-VIM) Microbeads | pH dependent (studied at 2 and 12) | N/A | yildiz.edu.trdergipark.org.tr |
Biochar and Engineered Biochar Variants (e.g., Nitrogen-Doped Nanoporous Biochar)
Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a widely studied adsorbent due to its low cost and porous structure. Engineering biochar, such as through nitrogen doping, can enhance its surface properties and adsorption performance.
Nitrogen-Doped Nanoporous Biochar synthesized from spruce bark waste has shown high efficiency in removing this compound. mdpi.comnih.govnih.gov The nitrogen doping process increases the microporosity of the material and introduces nitrogen-containing functional groups that serve as active adsorption sites. mdpi.comnih.gov This modification results in a significant increase in adsorption capacity, from 100.6 mg g⁻¹ for the non-doped biochar to 173.9 mg g⁻¹ for the nitrogen-doped variant. nih.govnih.gov The adsorption process is most effective in acidic conditions. nih.govnih.gov The primary mechanisms involved in the removal of the dye include pore filling, electrostatic interactions, hydrogen bonding, Lewis acid-base interactions, and π-π interactions. mdpi.comnih.gov Furthermore, this adsorbent can be regenerated and reused for multiple cycles with good performance. mdpi.comnih.gov
Activated Carbon and Surface-Modified Activated Carbon
Activated carbon (AC) is a conventional adsorbent known for its high surface area and well-developed porosity. It can be produced from various precursors and its surface can be modified to target specific pollutants.
AC prepared from agricultural waste like Solanum torvum stems and rice husk ash has been successfully used for this compound removal. experimentjournal.comresearchgate.net The adsorption process is generally favored at an acidic pH of 2.0. experimentjournal.com Surface modification of activated carbon through methods like acid treatment can generate a positive surface charge, enhancing the adsorption of anionic dyes like this compound. nih.gov Oxidation is a common modification method that introduces oxygen-containing functional groups, making the surface more acidic and altering adsorption properties. scielo.br Studies on AC from coconut flowers showed an optimal pH range between 3 and 7. researchpublish.com The adsorption kinetics for these materials typically follow a pseudo-second-order model. experimentjournal.comresearchgate.net
Composite Adsorbents (e.g., Cu(I)-Polyaniline, PANI/Fe(NO₃)₂ Nanomaterials)
Composite materials, which combine two or more distinct materials, are designed to leverage the synergistic properties of their components for enhanced adsorption. Polyaniline (PANI)-based composites are of particular interest due to their ease of synthesis and the presence of reactive amine and imine groups. mdpi.comresearchgate.net
A Cu(I)-Polyaniline (PANI) composite has been shown to be a promising and economical adsorbent for this compound. mdpi.com This composite achieved a 94.77% removal of the dye at an optimal pH of 4. mdpi.com The maximum adsorption capacity, calculated from the Langmuir model, was 392.156 mg/g. mdpi.com The adsorption kinetics were found to follow a pseudo-second-order model, suggesting that the process is controlled by chemisorption. mdpi.com
Similarly, a PANI/Fe(NO₃)₂ nanomaterial demonstrated exceptional performance, with a maximum adsorption capacity of 508.7267 mg g⁻¹ at a pH of 4 and a temperature of 313 K. researchgate.netrsc.orgrsc.org Equilibrium was achieved rapidly, within 80 minutes. researchgate.netrsc.org Thermodynamic studies indicated that the adsorption process was spontaneous and endothermic. researchgate.netrsc.org The material also showed good potential for recycling, with a recovery value of 82.8%. researchgate.netrsc.org
| Adsorbent | Maximum Adsorption Capacity (mg g⁻¹) | Optimal pH | Reference |
|---|---|---|---|
| Cu(I)-Polyaniline | 392.16 | 4 | mdpi.com |
| PANI/Fe(NO₃)₂ | 508.73 | 4 | researchgate.netrsc.org |
Utilization of Agro-Industrial Wastes (e.g., Sunflower Seed Shells)
The use of unprocessed or minimally processed agro-industrial wastes as adsorbents presents a low-cost and sustainable approach to wastewater treatment.
Sunflower seed shells have been investigated as a sorbent for the removal of this compound. researchgate.net Research indicates that the percentage of dye removal increases with a higher adsorbent dose and higher temperatures. researchgate.net The kinetics of the adsorption process are complex, involving both chemical surface sorption and intra-particle diffusion as rate-limiting steps. researchgate.net The effectiveness of sunflower seed shells is often attributed to their lignocellulosic composition. mdpi.com Studies on the removal of other dyes have shown that adsorption is typically highest at a very acidic pH of 2.0. researchgate.net
Adsorption Isotherm Modeling
Adsorption isotherm models are mathematical equations used to describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. They provide crucial information about the adsorption mechanism and the maximum adsorption capacity of the adsorbent.
The adsorption of this compound onto various materials has been analyzed using several isotherm models, including the Langmuir, Freundlich, and Redlich-Peterson models.
The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. dergipark.org.tr A good fit to this model, as seen with Amberlyst A21, Cu(I)-PANI, and PANI/Fe(NO₃)₂, suggests that the dye molecules form a single layer on the adsorbent surface without interaction between them. dergipark.org.trmdpi.comrsc.org
The Freundlich model is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation.
The Redlich-Peterson model is a hybrid three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms. It was found to be the best-fitting model for the adsorption of this compound onto nitrogen-doped biochar. mdpi.comnih.gov
| Adsorbent | Best-Fit Isotherm Model | Reference |
|---|---|---|
| Amberlyst A21 | Langmuir | dergipark.org.tr |
| Nitrogen-Doped Nanoporous Biochar | Redlich-Peterson | mdpi.comnih.gov |
| Activated Carbon (from Solanum torvum) | Langmuir | experimentjournal.com |
| Cu(I)-Polyaniline | Langmuir | mdpi.com |
| PANI/Fe(NO₃)₂ | Langmuir | rsc.orgrsc.org |
Langmuir Isotherm Application
The Langmuir isotherm model is predicated on the assumption of monolayer adsorption onto a homogeneous surface, where all adsorption sites are energetically identical and there is no interaction between adsorbed molecules. This model is frequently applied to evaluate the maximum adsorption capacity of an adsorbent for this compound.
Numerous studies have demonstrated that the adsorption of this compound conforms well to the Langmuir isotherm. For instance, when using a Cu(I)-Polyaniline (PANI) composite, the adsorption process was found to fit the Langmuir model, suggesting a monolayer formation of the dye on the homogeneous adsorbent surface. mdpi.com The maximum adsorption capacity (q_m) calculated from this model was a significant 392.156 mg/g. mdpi.com Similarly, the adsorption of RO16 onto Amberlyst A21, a macroporous polystyrene resin, was also best described by the Langmuir model, with a high correlation coefficient (R²) of 0.9985 and a maximum adsorption capacity of 175.13 mg/g. researchgate.netdergipark.org.tr This indicates that the uptake of the dye occurs on a uniform surface without interaction between the adsorbed molecules. researchgate.netdergipark.org.tr
Further research using activated carbon from rice husk ash and Solanum Torvum stems also found that the Langmuir model provided the best correlation for the experimental data, confirming monolayer adsorption. pjoes.com The favorability of the adsorption process can be assessed by the dimensionless separation factor, R_L. For the adsorption onto Amberlyst A21, R_L values were calculated to be between 0.035 and 0.099, which indicates a favorable adsorption process. dergipark.org.tr
| Adsorbent | q_m (mg/g) | K_L (L/mg) | R² | Reference |
|---|---|---|---|---|
| Cu(I)-Polyaniline Composite | 392.156 | 0.134 | 0.996 | mdpi.com |
| Amberlyst A21 | 175.13 | 0.09 | 0.9985 | researchgate.netdergipark.org.tr |
| Activated Carbon (Rice Husk Ash) | Not Specified | Not Specified | >0.99 | pjoes.com |
| Activated Carbon (Solanum Torvum) | Not Specified | Not Specified | Best Correlation | mdpi.com |
| Chitosan-glyoxal/TiO₂ Nanocomposite | 390.5 | Not Specified | Agreement | deswater.com |
Freundlich Isotherm Application
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. Unlike the Langmuir model, it is not restricted to monolayer formation and can represent multilayer adsorption.
The applicability of the Freundlich model to this compound adsorption has been investigated for various adsorbents. In the case of the Cu(I)-PANI composite, while the Langmuir model provided a better fit, the Freundlich isotherm also showed a high correlation with an R² value of 0.982. mdpi.com The Freundlich constant, 1/n, was less than 1, indicating that the adsorption process is favorable under the studied conditions. mdpi.com
For the adsorption of RO16 onto Amberlyst A21, the Freundlich model yielded an R² value of 0.9624. researchgate.netdergipark.org.tr The value of 'n' was 3.01, and the Freundlich constant K_F, which relates to the adsorption capacity, was 34.92. researchgate.netdergipark.org.tr Similarly, studies on activated carbon have shown that the Freundlich model can be applied, with the favorability of the adsorption confirmed by the Freundlich constant (1/n) being in the range of 0.398 to 0.441. koreascience.kr The equilibrium data for the adsorption of RO16 onto a chitosan-glyoxal/TiO₂ nanocomposite was also found to be in agreement with the Freundlich isotherm model. deswater.com
| Adsorbent | K_F ((mg/g)(L/mg)¹/ⁿ) | n | 1/n | R² | Reference |
|---|---|---|---|---|---|
| Cu(I)-Polyaniline Composite | 97.45 | 3.53 | 0.283 | 0.982 | mdpi.com |
| Amberlyst A21 | 34.92 | 3.01 | 0.3326 | 0.9624 | researchgate.netdergipark.org.tr |
| Activated Carbon | Not Specified | Not Specified | 0.398-0.441 | Not Specified | koreascience.kr |
Redlich-Peterson Model
The Redlich-Peterson isotherm is a three-parameter hybrid model that incorporates features of both the Langmuir and Freundlich isotherms. It is versatile and can be applied to both homogeneous and heterogeneous systems, making it useful for describing a wide range of adsorption equilibria. The model approaches the Freundlich isotherm at high concentrations and is in accordance with the low-concentration limit of the Langmuir isotherm.
Research on the adsorption of this compound onto nitrogen-doped nanoporous biochar derived from sugarcane bagasse found that the equilibrium data were best fitted by the Redlich-Peterson model. nih.gov This suggests that the adsorption process is complex and does not strictly adhere to the ideal monolayer adsorption of the Langmuir model or the heterogeneous surface conditions of the Freundlich model. The applicability of the Redlich-Peterson model indicates a mixed adsorption mechanism. nih.gov
While specific parameters for the Redlich-Peterson model are not always reported in all studies, its successful application in the case of nitrogen-doped biochar highlights its importance in accurately describing the adsorption equilibrium of this compound on complex adsorbent surfaces. nih.gov
Adsorption Kinetic Studies
Adsorption kinetics are crucial for understanding the rate of dye removal and the mechanism of the adsorption process. Several kinetic models are employed to analyze the experimental data, with the pseudo-first-order and pseudo-second-order models being the most common.
Pseudo-First-Order Kinetic Analysis
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It is generally applicable over the initial stage of the adsorption process.
In the study of this compound adsorption onto a macroporous polystyrene resin (Amberlyst A21), the experimental data showed that the adsorption kinetics followed the pseudo-first-order kinetic model. dergipark.org.trdeswater.comdergipark.org.tr The investigation of the kinetic data for this process yielded a pseudo-first-order rate constant (k₁) of 1.73x10⁻² min⁻¹ and an equilibrium adsorption capacity (q_e) of 89.50 mg/g. researchgate.net However, in other studies, such as the removal of RO16 using a Cu(I)-PANI composite, the results from the linearized pseudo-first-order model diverged from a straight line, indicating that this model was not suitable for describing the entire adsorption process. mdpi.com
| Adsorbent | k₁ (min⁻¹) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | R² | Reference |
|---|---|---|---|---|---|
| Amberlyst A21 | 1.73 x 10⁻² | Not Specified | 89.50 | 0.9899 | researchgate.netdergipark.org.tr |
| Cu(I)-PANI Composite | 0.016 | 157.79 | 50.84 | 0.916 | mdpi.com |
| Chitosan-glyoxal/TiO₂ Nanocomposite | Not Specified | Not Specified | Not Specified | Well Described | deswater.com |
Pseudo-Second-Order Kinetic Analysis
The pseudo-second-order kinetic model is based on the assumption that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. This model is often more successful in describing the entire adsorption process.
The adsorption of this compound onto various adsorbents has been shown to be well-described by the pseudo-second-order kinetic model. For instance, the adsorption onto a Cu(I)-PANI composite was confirmed to follow this model, which was more suitable than the pseudo-first-order model. mdpi.com The removal of RO16 using activated carbon prepared from rice husk ash also fits the Lagergren pseudo-second-order model, with a rate constant (k₂) of 0.0216 g/mg·min. pjoes.com Similarly, studies using activated carbon from Solanum torvum and nitrogen-doped biochar from Ulva lactuca also found that the adsorption process followed pseudo-second-order kinetics. mdpi.comnih.gov This suggests that chemisorption plays a significant role in the adsorption of this compound on these materials.
| Adsorbent | k₂ (g/mg·min) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | R² | Reference |
|---|---|---|---|---|---|
| Cu(I)-PANI Composite | 0.001 | 157.79 | 163.93 | 0.999 | mdpi.com |
| Activated Carbon (Rice Husk Ash) | 0.0216 | Not Specified | Not Specified | Not Specified | pjoes.com |
| Amberlyst A21 | 1.15 x 10⁻⁴ | Not Specified | 114.94 | 0.9763 | researchgate.netdergipark.org.tr |
| Activated Carbon (Solanum Torvum) | Not Specified | Not Specified | Not Specified | Followed | mdpi.com |
| Nitrogen-doped biochar (Ulva lactuca) | Not Specified | Not Specified | Not Specified | Best Fit | nih.gov |
Thermodynamic Parameters of this compound Adsorption
The thermodynamic feasibility and the nature of the adsorption process for this compound (RO16) are evaluated through key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insight into the spontaneity, thermal nature, and randomness of the solid-liquid interface during adsorption.
The Gibbs free energy change indicates the degree of spontaneity of an adsorption process; negative values of ΔG° signify that the adsorption is spontaneous. youtube.com For the adsorption of RO16, studies have consistently reported negative ΔG° values across different temperatures, confirming the spontaneous nature of the process on various adsorbents. For instance, when using a Cu(I)-Polyaniline composite, the ΔG° values were in the range that suggests a physisorption mechanism. mdpi.com Generally, ΔG° values between -20 and 0 kJ/mol are associated with physisorption, while values between -80 and -400 kJ/mol indicate chemisorption. mdpi.com
The enthalpy change (ΔH°) reveals whether the adsorption process is endothermic (positive ΔH°) or exothermic (negative ΔH°). For RO16, both endothermic and exothermic behaviors have been observed depending on the adsorbent used. A positive ΔH° suggests that higher temperatures favor the adsorption process, as seen with adsorbents like Cu(I)-PANI composite and activated carbon from Solanum Torvum. mdpi.comexperimentjournal.com This endothermic nature is often attributed to the increased kinetic energy of dye molecules and enhanced diffusion rates at higher temperatures. semanticscholar.orgresearchgate.net Conversely, a negative ΔH°, as observed in the biosorption by garden grass, indicates an exothermic process where adsorption is less favorable at higher temperatures. researchgate.net
The entropy change (ΔS°) describes the randomness at the adsorbent-solution interface. A positive ΔS° value, as reported for the adsorption on Cu(I)-PANI composite, suggests an increase in randomness at the solid-liquid interface during the process. mdpi.comnih.gov
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Nature of Process | Reference |
|---|---|---|---|---|---|---|
| Cu(I)-Polyaniline Composite | -1.53 to -3.45 | +16.32 | +59.8 | 298-323 | Spontaneous, Endothermic | mdpi.com |
| Activated Carbon (Solanum Torvum) | Negative | Positive | Positive | Not Specified | Spontaneous, Endothermic | experimentjournal.com |
| Garden Grass | -1.29 to -0.21 | -23.41 | -73.18 | 303-323 | Spontaneous, Exothermic | researchgate.net |
| Activated Carbon | -3.16 to -14.01 | Positive | Not Specified | 303-323 | Spontaneous, Endothermic | koreascience.kr |
Optimization of Adsorption Process Parameters
The pH of the aqueous solution is a critical parameter in the adsorption of RO16 as it influences the surface charge of the adsorbent and the ionization state of the dye molecule. nih.govnih.gov RO16 is an anionic dye, and its removal is generally more effective under acidic conditions. experimentjournal.comnih.gov
At a low pH, the surface of many adsorbents becomes positively charged due to protonation. This positive charge enhances the electrostatic attraction between the adsorbent and the negatively charged anionic dye molecules (DSO₃⁻), leading to higher removal efficiency. nih.govresearchgate.net For example, the maximum adsorption of RO16 onto magnetic poly(DVB-VIM) microbeads and activated carbon from Solanum Torvum was observed at a pH of 2. experimentjournal.comyildiz.edu.tr Similarly, a Cu(I)-PANI composite showed optimal removal at pH 4, with efficiency reaching 94.77%. mdpi.com The point of zero charge (pHpzc) of the adsorbent is a key factor; for anionic dye adsorption, a pH below the pHpzc is favorable because the adsorbent surface is positively charged. mdpi.comnih.gov
As the pH increases into the basic range, the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the anionic dye molecules. researchgate.net Furthermore, an excess of hydroxide (B78521) ions (OH⁻) in the solution can compete with the dye anions for the active adsorption sites, further reducing the removal efficiency. mdpi.com Studies using adsorbents like rice husk ash have shown optimal removal at a more alkaline pH of 9.0 to 11.0, which indicates that other mechanisms besides simple electrostatic attraction may be at play. tandfonline.comresearchgate.net
| Adsorbent | Optimal pH | Maximum Removal (%) | Reference |
|---|---|---|---|
| Nitrogen-doped Biochar | < 4.8 (Acidic) | Not Specified | nih.gov |
| Cu(I)-Polyaniline Composite | 4 | 94.77 | mdpi.comnih.gov |
| Magnetic poly(DVB-VIM) Microbeads | 2 | Not Specified | yildiz.edu.tr |
| Activated Carbon (Solanum Torvum) | 2.0 | Not Specified | experimentjournal.com |
| Chitosan-glyoxal/TiO₂ Nanocomposite | ~4.0 | 93.2 | deswater.com |
| Corynebacterium glutamicum biomass | 2 | (156.6 mg/g capacity) | nih.gov |
| Rice Husk Ash Activated Carbon | 9.0-11.0 | (13.32 mg/g capacity) | tandfonline.comresearchgate.net |
| Amberlyst A21 Resin | 2 | Not Specified | dergipark.org.tr |
| Adsorbent | Optimal Dose | Initial Dye Concentration | Reference |
|---|---|---|---|
| Cu(I)-Polyaniline Composite | 0.06 g/L | 100 mg/L | mdpi.com |
| Chitosan-glyoxal/TiO₂ Nanocomposite | 0.09 g / 50 mL | Not Specified | deswater.com |
| Rice Husk Ash Activated Carbon | 0.25 g / 100 mL | 100 mg/L | tandfonline.comresearchgate.net |
| Amberlyst A21 Resin | 1.0 g/L | Not Specified | dergipark.org.tr |
| Arachis hypogaea Nut Shell | 0.1 g / 50 mL | 50 mg/L | researchgate.net |
The initial concentration of RO16 in the effluent significantly influences the adsorption process. nih.gov Research consistently shows that as the initial dye concentration increases, the equilibrium adsorption capacity (qe, in mg/g) of the adsorbent also increases. nih.govresearchgate.net This phenomenon is due to the higher concentration gradient, which acts as a stronger driving force for mass transfer, facilitating the movement of dye molecules from the solution to the surface of the adsorbent. nih.gov
| Adsorbent | Initial Concentration Range (mg/L) | Effect on Adsorption Capacity (mg/g) | Effect on Removal (%) | Reference |
|---|---|---|---|---|
| Nitrogen-doped Biochar | 30-1200 | Increased sharply with concentration | Not Specified | nih.gov |
| Cu(I)-Polyaniline Composite | 20-100 | Increased from 31.55 to 157.79 | Decreased from 94.67 to 38.2 | mdpi.com |
| Rice Husk Ash Activated Carbon | 25-100 | Increased with concentration (max 7.34 mg/g at 100 mg/L) | Not Specified | tandfonline.com |
| Arachis hypogaea Nut Shell | 50-200 | Increased from 10.28 to 26.95 | Not Specified | researchgate.net |
Contact time is a fundamental parameter in adsorption studies as it determines the time required for the system to reach equilibrium. mdpi.com The adsorption of RO16 typically involves a rapid initial phase, where a large amount of the dye is adsorbed quickly. This is due to the abundance of vacant active sites on the adsorbent surface. nih.gov
As the process continues, the rate of adsorption gradually slows down as the active sites become progressively occupied by dye molecules. Eventually, the system reaches a state of equilibrium where the rate of adsorption equals the rate of desorption, and no further significant removal of the dye occurs. tandfonline.com This equilibrium time is considered the optimal contact time for the process. For instance, the adsorption of RO16 onto activated carbon from rice husk ash reached equilibrium within 30 minutes. tandfonline.comresearchgate.net In another study using a macroporous polystyrene resin, the optimal contact time was found to be 180 minutes. dergipark.org.tr The time to reach equilibrium can vary depending on factors such as the type of adsorbent, initial dye concentration, and temperature.
| Adsorbent | Optimal Contact Time (min) | Reference |
|---|---|---|
| Cu(I)-Polyaniline Composite | ~90-100 | mdpi.com |
| Rice Husk Ash Activated Carbon | 30 | tandfonline.comresearchgate.net |
| Amberlyst A21 Resin | 180 | dergipark.org.tr |
| Chitosan (B1678972) Beads | 360 | utar.edu.my |
| Activated Carbon (CA-700325) | 150 | researchgate.net |
Temperature plays a significant role in the adsorption of RO16 by influencing the kinetic energy of the dye molecules and the nature of the adsorption process. The effect of temperature helps to determine whether the adsorption is endothermic or exothermic. semanticscholar.org
In an endothermic process, an increase in temperature leads to a higher adsorption capacity. mdpi.comresearchgate.net This is because the higher temperature provides more kinetic energy to the dye molecules, increasing their mobility and the rate of diffusion from the bulk solution to the adsorbent's surface. semanticscholar.orgresearchgate.net Studies using adsorbents such as a Cu(I)-PANI composite and biochar from Ulva prolifera have shown that removal efficiency increases with temperature, indicating an endothermic and spontaneous process. mdpi.comsemanticscholar.org For example, with Ulva prolifera biochar, removal efficiency increased from 80.2% to 88% as the temperature was raised from 20°C to 45°C. semanticscholar.org
Conversely, in an exothermic process, adsorption capacity decreases as the temperature rises. This suggests that lower temperatures are more favorable for dye removal. An example is the biosorption of RO16 by garden grass, which was found to be an exothermic process. researchgate.net The nature of the temperature effect is thus dependent on the specific adsorbent-adsorbate system.
| Adsorbent | Temperature Range (°C) | Effect on Adsorption | Nature of Process | Reference |
|---|---|---|---|---|
| Cu(I)-Polyaniline Composite | 25-50 | Increased removal with temperature | Endothermic | mdpi.com |
| Chitosan-glyoxal/TiO₂ Nanocomposite | 30-50 (Optimal at 40°C) | Increased removal up to 40°C | Not Specified | deswater.com |
| Biochar (Coconut Shell) | Not Specified | Higher temperatures improved removal by ~10% | Endothermic | researchgate.net |
| Biochar (Ulva prolifera) | 20-45 | Removal increased from 80.2% to 88% | Endothermic | semanticscholar.org |
| Garden Grass | 30-50 | Less favorable at high temperature | Exothermic | researchgate.net |
| EDTA-modified cellulose | 30-50 | Adsorption capacity increased with temperature | Endothermic | researchgate.net |
Regeneration and Reusability Performance of Adsorbent Materials
Desorption studies are crucial for understanding the nature of the adsorption mechanism and for evaluating the potential for recycling the adsorbent. researchpublish.com The primary goal is to reverse the adsorption process, releasing the dye molecules from the adsorbent's surface and restoring its adsorptive capacity for subsequent cycles. Common regeneration techniques involve solvent washing, thermal treatment, and pH adjustments.
Chemical and Solvent Regeneration
Chemical regeneration is a widely studied method for RO16-loaded adsorbents. This technique utilizes eluents to desorb the dye. For instance, biochar derived from Ulva prolifera was effectively regenerated using various solvents. semanticscholar.org Among the tested eluents, sodium hydroxide demonstrated the highest desorption efficiency at 99.8%. semanticscholar.org In contrast, hydrochloric acid showed a much lower desorption efficiency of only 24.6%, indicating that alkaline conditions are more favorable for desorbing RO16 from this specific biochar. semanticscholar.org
Similarly, nitrogen-doped biochar made from spruce bark was regenerated using a basic eluent composed of 0.25 M NaOH and 20% ethanol. nih.gov This adsorbent maintained a high adsorption performance over five consecutive adsorption-desorption cycles, demonstrating its excellent potential for reuse. nih.gov For activated carbons prepared from waste coconut flowers, acetic acid was found to be a better desorbing agent than hydrochloric acid, suggesting that the dye is attached through chemisorption-type interactions. researchpublish.com
The reusability of a Cu(I)-Polyaniline (PANI) composite was also tested over five cycles for RO16 adsorption. A minute decrease in removal efficiency was observed after each cycle, yet the material retained a significant portion of its initial capacity, highlighting its potential for practical applications. mdpi.com
Thermal Regeneration
In some cases, thermal methods are more suitable for regeneration than chemical treatments. For activated carbons derived from rice husk ash (ACBs), thermal regeneration proved to be the more effective approach. The ACBs demonstrated high stability and reusability, maintaining over 90% of their initial adsorption efficiency after five consecutive cycles of use. researchgate.net
The choice of regeneration method is critical and depends on the specific adsorbent-adsorbate system. While chemical regeneration, particularly with alkaline solutions like sodium hydroxide, has shown high efficiency for various biochars and composites, thermal regeneration can be a superior option for other materials like activated carbon. The ability of these adsorbents to withstand multiple regeneration cycles without significant loss of performance is a key factor in their application for the sustainable treatment of wastewater containing this compound.
Research Findings on Regeneration and Reusability of Adsorbents for this compound
| Adsorbent Material | Regeneration Method/Eluent | Number of Cycles | Reusability Performance |
| Nitrogen-Doped Biochar (from spruce bark) | 0.25 M NaOH + 20% Ethanol | 5 | Maintained very good adsorption performance. nih.gov |
| Biochar (from Ulva prolifera) | Sodium Hydroxide | 3 | Capable of being regenerated three times; highest desorption efficiency (99.8%) with NaOH. semanticscholar.org |
| Activated Carbon (from rice husk ash) | Thermal Method | 5 | Adsorption efficiency maintained at over 90%. researchgate.net |
| Cu(I)-Polyaniline (PANI) Composite | Not specified | 5 | A minute decrease in productivity was observed after each cycle. mdpi.com |
Advanced Oxidation Processes Aops for Reactive Orange 16 Degradation
Ozonation Technology for Decolorization and Mineralization
Ozonation is an established AOP that utilizes ozone (O₃) as a potent oxidant to break down complex organic molecules. tandfonline.com The process can proceed through two main pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly in alkaline conditions. researchgate.netcapes.gov.brrsc.org This technology has proven effective for the rapid decolorization of Reactive Orange 16 (RO16) and can initiate the mineralization process. researchgate.netcapes.gov.br
The kinetics of RO16 ozonation have been described by different models in various studies, reflecting the influence of experimental conditions. Some research indicates the reaction follows pseudo-first-order kinetics, while other findings suggest a second-order model is more appropriate.
One study reported that the ozonation kinetics for RO16 align with a pseudo-first-order model, yielding a rate constant of 0.0794 min⁻¹ at a pH of 6. yildiz.edu.trresearchgate.netyildiz.edu.trdergipark.org.tr Another investigation conducted at pH 12 also determined a first-order decay constant for RO16, calculated to be 0.82 min⁻¹. mdpi.com
The table below summarizes the kinetic findings from different research studies.
| Kinetic Model | pH | Rate Constant (k) | Reference |
|---|---|---|---|
| Pseudo-first-order | 6 | 0.0794 min⁻¹ | yildiz.edu.trresearchgate.netyildiz.edu.trdergipark.org.tr |
| Pseudo-first-order | 12 | 0.82 min⁻¹ | mdpi.com |
| Second-order | 2 | 2.5 x 10⁵ L/mol·s | researchgate.netcapes.gov.br |
| Second-order | 7 | 3.2 x 10⁵ L/mol·s | researchgate.netcapes.gov.br |
| Second-order | 11 | 1.4 x 10⁶ L/mol·s | researchgate.netcapes.gov.br |
Several studies have shown that decolorization efficiency improves as the pH increases from acidic to alkaline. researchgate.netcapes.gov.br For instance, one study observed that the decolorization rate of RO16 was enhanced when the pH was raised from 2 to 11. researchgate.netcapes.gov.br This is attributed to the accelerated decomposition of ozone at higher pH levels, which leads to the generation of hydroxyl radicals (•OH). researchgate.net These radicals have a higher oxidation potential than molecular ozone and can react more effectively with the dye and its intermediates. researchgate.net
In contrast, other research suggests that ozonation of reactive dyes, including RO16, is more suitable under acidic or neutral conditions compared to alkaline pH. yildiz.edu.trresearchgate.netyildiz.edu.trdergipark.org.tr This viewpoint posits that direct reactions with molecular ozone, which are favored at lower pH, are more efficient for the initial color removal step. While hydroxyl radicals are powerful, they are less selective and may be consumed by reaction byproducts or other matrix components, which can reduce the cost-effectiveness of the process at high pH. researchgate.net
While ozonation can effectively decolorize RO16, complete mineralization to CO₂ and H₂O is often not achieved in a cost-effective manner. nih.govresearchgate.net However, ozonation serves as an excellent pre-treatment step to enhance the biodegradability of the dye-containing effluent. mdpi.comjuniperpublishers.comjuniperpublishers.com The initial dye molecule is often toxic or recalcitrant to microorganisms used in conventional biological wastewater treatment. mdpi.com
Ozonation breaks down the complex, chromophore-bearing structure of RO16 into smaller, more biodegradable organic intermediates. mdpi.comnih.gov Research has demonstrated that ozonation pre-treatment significantly reduces the toxicity of RO16 solutions. mdpi.comnih.gov In one study, microorganisms in activated sludge showed inhibited respiration in the presence of untreated RO16, but this toxicity was eliminated after ozonation. mdpi.com
The effectiveness of this combined approach is evident in the removal of total organic carbon (TOC) and chemical oxygen demand (COD). Studies have shown that a sequential ozonation-biodegradation process achieves a greater reduction in COD and TOC than either treatment method used alone. mdpi.comnih.gov For example, a 15-minute ozonation pre-treatment was found to increase the biodegradability of the wastewater, with the combined process resulting in a final COD reduction of 37%, compared to 27% for ozonation alone and 15% for biodegradation alone. mdpi.com This demonstrates that integrating ozonation as a pre-treatment can make subsequent biological processes more effective and robust for treating textile wastewater. mdpi.comjuniperpublishers.comjuniperpublishers.com
Photocatalytic Degradation Using Semiconductor Materials
Photocatalysis is another powerful AOP that utilizes semiconductor materials, which, upon irradiation with light of sufficient energy, generate electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions, producing reactive oxygen species like hydroxyl radicals that degrade organic pollutants. tandfonline.com
Titanium dioxide (TiO₂) is the most widely used photocatalyst for environmental remediation due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. tandfonline.comtandfonline.com The photocatalytic degradation of this compound in aqueous suspensions of TiO₂ has been extensively investigated. tandfonline.comtandfonline.comresearchgate.netbg.ac.rs
Upon illumination with UV light (with energy greater than TiO₂'s bandgap of ~3.2 eV), valence band holes (h⁺) and conduction band electrons (e⁻) are created. The holes can directly oxidize the dye molecules adsorbed on the TiO₂ surface or react with water to form hydroxyl radicals. The electrons react with dissolved oxygen to produce superoxide (B77818) radical anions, which also contribute to the degradation process. tandfonline.com
Studies show that the photocatalytic degradation of RO16 using TiO₂ can achieve complete decolorization and a high degree of mineralization. researchgate.net The process is often modeled using pseudo-first-order kinetics, consistent with the Langmuir-Hinshelwood model for heterogeneous catalysis. tandfonline.com One study found that with TiO₂, 87% decolorization was achieved after 20 minutes, reaching 100% after 80 minutes of reaction. researchgate.net The same study reported that total mineralization was approximately 70% after 20 minutes and nearly 100% after 120 minutes. researchgate.net
The concentration of the TiO₂ photocatalyst is a critical parameter that must be optimized to ensure efficient degradation of this compound while avoiding unnecessary material costs and negative process effects. The rate of photodegradation generally increases with the catalyst loading up to a certain point, beyond which the efficiency may level off or decrease. tandfonline.comaensiweb.comasianpubs.org
This initial increase is due to the greater availability of catalyst surface area and active sites for photon absorption and reaction. asianpubs.org However, an excessive concentration of TiO₂ particles can lead to a decrease in degradation efficiency. This is because a high turbidity of the suspension can cause increased light scattering, which reduces the penetration of UV light into the reactor. researchgate.netaensiweb.com Furthermore, at high concentrations, TiO₂ particles may aggregate, which reduces the effective surface area available for photocatalysis. aensiweb.com
The optimal catalyst loading depends on various factors, including the reactor geometry and the initial concentration of the dye. Different studies have reported various optimal TiO₂ concentrations for RO16 degradation.
The following table presents findings on optimal TiO₂ loading from several studies.
| Optimal TiO₂ Loading (g/L) | Initial RO16 Concentration (mg/L) | Key Observation | Reference |
|---|---|---|---|
| 0.5 | 20 | Further increase in TiO₂ decreased the reaction rate. | aensiweb.com |
| 0.5 | 40 | Higher catalyst dosage led to reduced performance due to light scattering. | aensiweb.com |
| 1.0 | 60 | Optimum concentration for the highest dye concentration tested. | aensiweb.com |
| 2.0 | Not Specified | Further increase led to a slight decrease in the reaction rate. | tandfonline.com |
| 2.0 | Not Specified | The photodegradation efficiency was highest at this concentration. | bg.ac.rs |
| 2.5 | 50 | Efficiency decreased moderately above this loading. | asianpubs.org |
| 1.0 | 10 | Achieved 100% removal efficiency using waste TiO₂ powders. | iwaponline.com |
Titanium Dioxide (TiO2)-Based Photocatalysis
Effects of UV and Visible Light Irradiation
The photocatalytic degradation of this compound is significantly influenced by the type of light irradiation. While some photocatalysts are active under UV light, others are engineered to function under visible light, which is a more sustainable approach as it can utilize sunlight. tandfonline.comrsc.org
For instance, a CuO/ZnO nanocomposite demonstrated effective degradation of this compound under both UV and sunlight irradiation. electrochemsci.org Complete removal of a 100 mg/L solution was achieved in 120 minutes under UV light and 100 minutes under sunlight, indicating that sunlight was more effective for this particular nanocomposite. electrochemsci.orgnih.gov This enhanced performance under sunlight is attributed to band gap engineering and the creation of an interfacial contact between the CuO and ZnO nanostructures. electrochemsci.org In another study, Ag-AgCl/BiOCl nanocomposites were used to degrade this compound under visible light, achieving 92% degradation in 90 minutes. rsc.orgrsc.org The localized surface plasmon resonance (LSPR) effect of silver nanoparticles enhances the visible light sensitivity of these materials. rsc.org
It's important to note that in the absence of a photocatalyst, direct exposure to UV radiation resulted in only a 25% degradation of this compound in 30 minutes. mdpi.com This highlights the crucial role of the photocatalyst in the degradation process. mdpi.com
Impact of pH on Photocatalytic Activity
The pH of the reaction medium is a critical parameter in the photocatalytic degradation of this compound, as it affects the surface charge of the photocatalyst and the dye molecule itself. ijesi.orgtandfonline.com
Studies have shown that the degradation rate is generally faster in an acidic pH range compared to an alkaline one. bg.ac.rs For example, with a CeFeO3 photocatalyst, the optimal pH for the degradation of this compound was found to be 3. ijesi.org Beyond this pH, the reaction rate decreased. ijesi.org Similarly, another study observed high adsorption of the dye at low pH, while almost no adsorption was detected at high pH. bg.ac.rs This is because at pH values lower than the point of zero charge (pHPZC) of the catalyst, the surface becomes positively charged, leading to electrostatic attraction of the anionic dye molecules. researchgate.net This increased adsorption facilitates the photocatalytic reaction. Conversely, in alkaline conditions, the competition from hydroxyl ions can reduce adsorption and degradation efficiency.
Temperature Dependence of Photocatalytic Reactions
The temperature of the reaction can influence the rate of photocatalytic degradation of this compound. An increase in temperature generally leads to a higher degradation efficiency. nih.govresearchgate.net
One study investigating the degradation with a CuO@A-TiO2/R-TiO2 nanocomposite found that the degradation efficiency increased as the temperature was raised from 25 °C to 45 °C, with the highest efficiency achieved at 45 °C. nih.gov This is attributed to the increased thermal energy available for the reaction, which can enhance the generation of radicals and hinder the recombination of electron-hole pairs. researchgate.net Another study also noted that a higher temperature helps the reaction to proceed more efficiently by overcoming the activation energy of the molecule and increasing the oxidation rate of the pollutant. researchgate.net However, it is also mentioned that excessively high temperatures might reduce the adsorptive capacity of the dye onto the photocatalyst surface. researchgate.net
Zinc Oxide (ZnO) Nanoparticles as Photocatalysts
Zinc oxide (ZnO) nanoparticles have been effectively used as a photocatalyst for the degradation of this compound. electrochemsci.orgmdpi.com ZnO is an n-type semiconductor with a wide band gap of about 3.2 eV, making it a suitable candidate for photocatalysis. mdpi.com
In one study, ZnO nanoparticles were synthesized using a green method with Punica granatum leaf extract. mdpi.comppnp.ac.id These biogenic ZnO nanoparticles, with an average size of 80 nm, demonstrated impressive photocatalytic activity, achieving 93% degradation of textile Orange 16 under direct sunlight. mdpi.com The photocatalytic process involves the generation of reactive oxidative hydroxide (B78521) radicals that break down the dye molecules. mdpi.comppnp.ac.id Another investigation compared the photocatalytic efficiency of ZnO with CuO and a CuO/ZnO nanocomposite. Under UV light, ZnO achieved complete degradation in 135 minutes, while under sunlight it took 140 minutes. electrochemsci.org The photocatalytic degradation of this compound using ZnO has been shown to follow pseudo-first-order kinetics. researchgate.net
Advanced Nanocomposite Photocatalysts (e.g., CuO/ZnO, Ag-AgCl/BiOCl, CuO@A-TiO2/Ro-TiO2)
To enhance photocatalytic efficiency, particularly under visible light, various advanced nanocomposite materials have been developed for the degradation of this compound.
CuO/ZnO: This nanocomposite leverages the properties of both copper oxide (CuO) and zinc oxide (ZnO). electrochemsci.org A CuO/ZnO nanostructure synthesized via a hydrothermal technique showed superior performance compared to individual CuO and ZnO nanoparticles. electrochemsci.orgresearchgate.net It achieved 100% degradation of a 100 mg/L RO16 solution in 120 minutes under UV light and, more impressively, in 100 minutes under sunlight. electrochemsci.orgnih.gov The enhanced activity is attributed to effective charge separation and faster charge transfer at the interface of the two materials. electrochemsci.org
Ag-AgCl/BiOCl: Silver-silver chloride/bismuth oxychloride nanocomposites have been shown to be highly effective for the degradation of this compound under visible light. rsc.org One study reported a 92% degradation efficiency in just 90 minutes. rsc.orgrsc.org The enhanced performance is due to the localized surface plasmon resonance (LSPR) of silver nanoparticles, which improves visible light absorption, and the efficient separation of electron-hole pairs. rsc.org
CuO@A-TiO2/Ro-TiO2: A novel CuO@A-TiO2/R-TiO2 nanocomposite, synthesized through a sol-gel method, demonstrated significantly faster degradation of this compound compared to pure TiO2 and CuO nanoparticles under simulated solar light. nih.gov It achieved almost complete dye removal within 60 minutes, whereas pure TiO2 and CuO only achieved 35% and 55% degradation, respectively, in the same timeframe. nih.gov This highlights the synergistic effect between CuO and TiO2 in the nanocomposite, which enhances photocatalytic activity. nih.gov The nanocomposite also showed excellent reusability, maintaining over 85% degradation efficiency after five cycles. nih.gov
Identification of Mineralization Products from Photocatalysis
The ultimate goal of photocatalytic degradation is the complete mineralization of the organic dye into non-toxic inorganic substances. For this compound, the identified mineralization products confirm the breakdown of the complex dye structure.
Complete mineralization leads to the formation of carbon dioxide (CO₂), nitrate (B79036) ions (NO₃⁻), ammonium (B1175870) ions (NH₄⁺), and sulfate (B86663) ions (SO₄²⁻). tandfonline.comresearchgate.nettandfonline.com The detection of these ions indicates the breakdown of the aromatic rings, the azo bond (-N=N-), and the sulfonate groups present in the this compound molecule. In one study using TiO₂ as the photocatalyst, the final mineralization product was identified as acetamide (B32628). researchgate.net Another study confirmed complete mineralization by the formation of CO₂, NO₃⁻, and NO₂⁻ in the degraded reaction mixture. ijesi.org High-resolution mass spectroscopy has also been used to confirm the presence of smaller fragments, providing a more in-depth understanding of the degradation pathway. rsc.org
Electrochemical Oxidation Processes
Electrochemical oxidation is an AOP that utilizes an electric current to drive the degradation of pollutants. This process can occur through direct electron transfer at the anode surface or, more commonly, through the electrochemical generation of powerful oxidizing agents.
Application of Boron-Doped Diamond (BDD) Electrodes
Boron-doped diamond (BDD) electrodes are considered highly effective for the electrochemical degradation of organic pollutants like this compound. capes.gov.brinpe.brcornell.edu BDD electrodes are classified as "non-active" anodes, meaning they have a high oxygen evolution potential and primarily facilitate the oxidation of organic molecules through the generation of physically adsorbed hydroxyl radicals on the electrode surface. inpe.br This characteristic allows for the efficient mineralization of organic compounds. inpe.br
Studies have demonstrated the superior performance of BDD electrodes in degrading RO16 compared to other anode materials like DSA-Cl2® (Dimensionally Stable Anodes). inpe.brcornell.edu The effectiveness of BDD electrodes is linked to their ability to completely remove color, significantly reduce the Total Organic Carbon (TOC), and break down aromatic compounds present in the dye molecule. inpe.br Research on heavily boron-doped diamond films has shown that a higher boron concentration in the electrode can lead to better efficiency in both reducing aromaticity and fracturing the azo group of the RO16 molecule. capes.gov.br The physical properties and morphology of the BDD film have a direct impact on its degradation performance. capes.gov.br For instance, after just 40 minutes of treatment with a BDD electrode at a current density of 200 mA.cm⁻², complete color removal of a 50 mg.L⁻¹ RO16 solution has been reported. researchgate.net
Performance of Novel Particle-Coated Anodes
Recent research has explored the use of novel particle-coated anodes to enhance the electrochemical oxidation of RO16. aip.org One such development involves a particle electrode using graphene oxide (GO) and granular activated carbon (GAC) on a titanium (Ti) substrate, created through high-temperature thermal decomposition. aip.org The performance of these newly developed electrodes, such as Ti/GO-GAC-RuO₂−Sb₂O₅−CeO₂, is evaluated based on their ability to reduce chemical oxygen demand (COD) and decolorize the dye solution. aip.org Another approach involves the use of substoichiometric titanium oxide (Ti₄O₇) particle anodes, which have demonstrated high efficiency comparable to BDD anodes for oxidizing a range of contaminants. mdpi.com These particle electrodes offer a large surface area, which can increase the efficiency of pollutant removal. mdpi.com
Role of Supporting Electrolytes (e.g., NaCl, Na₂SO₄)
Supporting electrolytes are added to the reaction mixture to increase the electrical conductivity of the solution, allowing the electrochemical reaction to proceed at a practical rate. scielo.brresearchgate.net Common electrolytes used in the degradation of RO16 include sodium chloride (NaCl) and sodium sulfate (Na₂SO₄). aip.orgscielo.br
The choice of electrolyte can significantly influence the degradation process. In the presence of NaCl, the chloride ions (Cl⁻) not only increase conductivity but also participate in the electrochemical formation of active chlorine species (e.g., Cl₂, ClO⁻), which are powerful oxidizing agents that can enhance the rate of pollutant removal. scielo.brresearchgate.net Increasing the concentration of NaCl generally leads to a higher rate of color removal. scielo.br
When Na₂SO₄ is used, peroxydisulfate (B1198043) anions (S₂O₈²⁻) can be formed, which also contribute to the oxidation process. scite.ai The effectiveness of a particular supporting electrolyte can be influenced by factors such as the dye's molecular structure, the electrode material, and the operating conditions. scite.ai Studies comparing different electrolytes have shown that the nature of the electrolyte and the pH of the solution can have a significant impact on the degradation efficiency of RO16. scielo.brresearchgate.net For instance, in one study, a higher degradation rate for RO16 was observed using K₂SO₄ at a pH of 10. scielo.brresearchgate.net
Optimization of Electrochemical Parameters (pH, Current Density, Electrolysis Duration)
The efficiency of the electrochemical degradation of this compound is dependent on several key operational parameters, including pH, current density, and the duration of the electrolysis. aip.orgscielo.br
pH: The pH of the solution can affect both the structure of the dye molecule and the electrochemical reactions. Research has shown that the degradation efficiency of RO16 can decrease as the pH of the solution decreases. researchgate.net Conversely, studies using BDD electrodes have found that an alkaline medium (pH=10) was more favorable for color removal, possibly due to the deprotonation of the dye molecule, which facilitates the breakdown of the azo bond. scielo.brresearchgate.net
Electrolysis Duration: The length of the electrolysis treatment directly impacts the extent of degradation. Longer treatment times generally result in higher removal of both color and total organic carbon. For example, a 93% color removal was achieved after 60 minutes of electrolysis at 2.2 V with NaCl as the supporting electrolyte. scielo.brresearchgate.net
UV/Hydrogen Peroxide (UV/H₂O₂) Process
The UV/H₂O₂ process is another effective AOP for the degradation of organic pollutants. This method involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate highly reactive hydroxyl radicals (•OH), which then attack and degrade the target organic molecules. researchgate.netsdiarticle4.com
Effect of UV Light Intensity
The intensity of UV light is a critical parameter in the UV/H₂O₂ process for the degradation of this compound. Studies have demonstrated a direct correlation between UV light intensity and the rate of decolorization. An increase in UV intensity enhances the photolysis of hydrogen peroxide (H₂O₂), leading to a higher rate of hydroxyl radical (•OH) generation and, consequently, a faster degradation of the dye. ni.ac.rsgrafiati.com
Research indicates that the efficiency of the degradation process is significantly improved at higher UV light intensities. grafiati.comepa.gov For instance, in a study using a batch photoreactor with UV lamps emitting at 253.7 nm, complete decolorization of a 50.0 mg/dm³ solution of this compound was achieved in under six minutes. This was accomplished under optimal conditions which included a high UV light intensity of 1950 µW/cm². epa.govresearchgate.netscispace.com The increased rate is attributed to the accelerated production of •OH radicals, which are the primary species responsible for attacking and breaking the chromophoric azo bonds (–N=N–) in the dye molecule. ni.ac.rs
Influence of Initial pH on Decolorization Rate
The initial pH of the aqueous solution is a pivotal factor influencing the rate of this compound decolorization by various AOPs.
For the UV/H₂O₂ process , the decolorization rate is most efficient in neutral pH conditions. ni.ac.rsgrafiati.comepa.gov Deviations towards acidic or alkaline pH can negatively impact the process. In acidic conditions (e.g., pH 2), the presence of excess H⁺ ions can lead to the formation of oxonium ions (H₃O⁺), which can scavenge hydroxyl radicals. Furthermore, the stability of H₂O₂ is lower in highly alkaline solutions. ni.ac.rsscispace.com
In radiolytic degradation induced by gamma irradiation, an acidic environment enhances the degradation efficiency. utm.myutm.my The highest degradation rate was observed at an initial pH of 2.22, achieving 92% degradation at a 2 kGy irradiation dose. ugm.ac.id This is because, under acidic conditions, the recombination of primary water radiolysis species (eaq⁻ and •OH) is limited, which increases the concentration of available •OH radicals for dye degradation. ugm.ac.id Conversely, at alkaline pH, •OH radicals can be scavenged by hydroxide ions (OH⁻) or converted to the less reactive oxide radical ion (O•⁻), thus reducing the degradation rate. ugm.ac.id
For oxidation using ferrate(VI) , an optimal pH of 7 was identified for the decolorization of this compound. At this neutral pH, a 62% decolorization was achieved with ferrate(VI) alone, which increased to 69% when assisted by sonication. tubitak.gov.trferr-tech.com
Radiolytic Degradation by Gamma Irradiation
Gamma irradiation is an effective AOP for the degradation of this compound. utm.myutm.my This technology utilizes high-energy gamma rays to induce the radiolysis of water, generating a mixture of powerful oxidizing and reducing species, primarily hydroxyl radicals (•OH), hydrated electrons (eaq⁻), and hydrogen atoms (•H). researchgate.net These reactive species attack the dye molecules, leading to the cleavage of the azo bond and subsequent mineralization. utm.my
Impact of Irradiation Dose
The extent of this compound degradation is directly proportional to the absorbed irradiation dose. researchgate.netdeswater.com As the gamma-ray dose increases, the concentration of reactive species generated from water radiolysis rises, resulting in more effective breaking of the chemical bonds within the dye molecule. researchgate.net
In a study examining a 0.1 mM solution of this compound, a clear relationship between the irradiation dose and degradation percentage was observed. At a dose of 2.0 kGy, 88% of the dye was degraded. utm.myutm.myresearchgate.net The visual decolorization of the dye solution and the decrease in its absorption spectra are rapid with increasing doses up to 3.5 kGy. researchgate.net
Table 1: Effect of Irradiation Dose on this compound Degradation
| Irradiation Dose (kGy) | Degradation (%) |
|---|---|
| 0.5 | 45.0 |
| 1.0 | 68.0 |
| 1.5 | 81.0 |
| 2.0 | 88.0 |
| 2.5 | 92.0 |
| 3.0 | 94.0 |
| 3.5 | 95.0 |
Data derived from studies on 0.1 mM RO-16 solutions. researchgate.net
Synergy with Peroxide Concentration
The combination of gamma irradiation with hydrogen peroxide (H₂O₂) exhibits a significant synergistic effect, enhancing the degradation of this compound beyond what is achievable by either process alone. utm.myresearchgate.net H₂O₂ acts as an additional source of hydroxyl radicals. Gamma rays can dissociate H₂O₂ molecules into •OH radicals, and H₂O₂ can also react with the hydrated electrons (eaq⁻) and hydrogen atoms (•H) produced during water radiolysis, converting them into more •OH radicals. utm.myresearchgate.net
Table 2: Synergistic Effect of Gamma Irradiation and H₂O₂ on RO-16 Degradation
| Treatment | Degradation (%) |
|---|---|
| H₂O₂ (4 mM) only | ~0 |
| Gamma Irradiation (2.0 kGy) only | 88.0 |
| Gamma Irradiation (2.0 kGy) + H₂O₂ (4 mM) | 97.4 |
Data for a 0.1 mM initial concentration of this compound. utm.myutm.myresearchgate.net
Effect of Initial Dye Concentration
The initial concentration of this compound significantly influences the efficiency of radiolytic degradation. Generally, the degradation efficiency is higher at lower initial dye concentrations. utm.mydeswater.com When the dye concentration is low, the ratio of generated reactive radicals to dye molecules is high, leading to more effective and rapid degradation. ugm.ac.id
As the initial dye concentration increases, more dye molecules compete for the same amount of reactive species produced at a given irradiation dose. ugm.ac.iddeswater.com This competition leads to a decrease in the percentage of dye degraded. Research has shown that the highest degradation efficiency is observed at the lowest initial dye concentration. For example, at an irradiation dose of 2 kGy, a 99% degradation was achieved for an initial dye concentration of 0.05 mM. ugm.ac.id
Table 3: Influence of Initial Dye Concentration on Radiolytic Degradation
| Initial RO-16 Concentration (mM) | Degradation (%) at 2.0 kGy |
|---|---|
| 0.05 | 99.0 |
| 0.10 | 88.0 |
| 0.20 | 75.0 |
| 0.30 | 65.0 |
Data derived from gamma irradiation studies. ugm.ac.id
Influence of Inorganic Anions on Degradation
The presence of certain inorganic anions, which are often found in textile industry wastewater, can inhibit the radiolytic degradation of this compound. utm.myutm.my These anions can act as scavengers of the primary reactive species (•OH and eaq⁻), competing with the dye molecules and thereby reducing the efficiency of the degradation process. ugm.ac.idresearchgate.net
The inhibitory effect varies depending on the type and concentration of the anion. researchgate.net Studies on the gamma-ray-induced degradation of this compound have identified the following sequence of inhibition, from most to least inhibitory: NO₃⁻ > CO₃²⁻ > HCO₃⁻ > CH₃COO⁻ > Cl⁻ utm.myutm.myugm.ac.idresearchgate.net
Nitrate (NO₃⁻) ions are particularly effective scavengers of hydrated electrons, while carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions are known to be potent scavengers of hydroxyl radicals. ugm.ac.idresearchgate.net Acetate (CH₃COO⁻) and chloride (Cl⁻) ions also exhibit an inhibitory effect, though generally to a lesser extent within the context of radiolytic degradation. utm.myutm.my In contrast, for the UV/H₂O₂ process, the sulfate anion (SO₄²⁻) was found to have no significant impact on the decolorization of this compound. researchgate.net
Other Chemical Oxidation Methods (e.g., Fenton's Reagent, Hypochlorite (B82951), Copper Oxide Systems)
Beyond the extensively studied advanced oxidation processes, other chemical oxidation methods have demonstrated considerable efficacy in the degradation of this compound (RO16). These methods, including the use of Fenton's reagent, hypochlorite, and copper oxide systems, offer alternative pathways for the chemical breakdown of this persistent azo dye.
Fenton's Reagent
The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), is a potent method for the degradation of organic pollutants like RO16. researchgate.net The optimal conditions for this process have been a subject of significant research to maximize degradation efficiency.
Effective degradation of RO16 has been achieved under specific operational parameters. For instance, a study found that at a pH of 3, with an initial RO16 concentration of 100 mg/L, a hydrogen peroxide concentration of 100 mg/L, and a ferrous ion concentration of 10 mg/L, a degradation efficiency of 97.77% was achieved within 30 minutes. researchgate.net The efficiency of the Fenton process is, however, sensitive to the initial concentration of the dye. At a constant concentration of hydroxyl radicals, the degradation rate tends to decrease as the initial dye concentration increases. Research has shown degradation efficiencies of 95.27% at a dye concentration of 25 mg/L, which decreased to 86.23% and 76.54% at concentrations of 200 mg/L and 400 mg/L, respectively. researchgate.net
In a heterogeneous Fenton process utilizing a magnetic nano-sized clay catalyst (Fe₃O₄/montmorillonite), optimal conditions for Chemical Oxygen Demand (COD) removal from a solution containing RO16 were identified. researchgate.net At a pH of 3, with a catalyst dosage of 1.83 g/L, a hydrogen peroxide concentration of 77.98 mM, and a reaction time of 60 minutes, an experimental COD removal efficiency of 85.90% was reported. researchgate.net
Interactive Table: Fenton's Reagent Degradation of this compound
| Parameter | Condition | Degradation/COD Removal Efficiency | Reference |
| Homogeneous Fenton | |||
| pH | 3 | 97.77% (Degradation) | researchgate.net |
| H₂O₂ Concentration | 100 mg/L | 97.77% (Degradation) | researchgate.net |
| Fe²⁺ Concentration | 10 mg/L | 97.77% (Degradation) | researchgate.net |
| Initial Dye Concentration | 25 mg/L | 95.27% (Degradation) | researchgate.net |
| Initial Dye Concentration | 100 mg/L | 97.77% (Degradation) | researchgate.net |
| Initial Dye Concentration | 200 mg/L | 86.23% (Degradation) | researchgate.net |
| Initial Dye Concentration | 400 mg/L | 76.54% (Degradation) | researchgate.net |
| Heterogeneous Fenton | |||
| pH | 3 | 85.90% (COD Removal) | researchgate.net |
| Catalyst Dosage | 1.83 g/L | 85.90% (COD Removal) | researchgate.net |
| H₂O₂ Concentration | 77.98 mM | 85.90% (COD Removal) | researchgate.net |
| Reaction Time | 60 min | 85.90% (COD Removal) | researchgate.net |
Hypochlorite
Sodium hypochlorite (NaOCl) is a strong oxidizing agent that can effectively decolorize azo dyes by cleaving the chromophoric azo (-N=N-) bond. analis.com.my The degradation of RO16 using hypochlorite is often studied in the context of electrochemical processes where hypochlorite is generated in situ from chloride ions. analis.com.my
The efficiency of RO16 degradation by electrochemically generated hypochlorite is highly dependent on the pH of the solution. The best color removal of approximately 94% was observed at a pH of 1.6. scielo.br As the pH increases, the decolorization efficiency decreases, with a 63% removal at pH 6.3 and only 27% at pH 12. scielo.br This is because at lower pH, the more reactive hypochlorous acid (HOCl) is the dominant species, while at higher pH, the less reactive hypochlorite ion (OCl⁻) predominates. nih.gov Electrochemical degradation using charcoal composite electrodes in the presence of NaCl has been shown to achieve up to 99.8% decolorization of RO16 in 2 hours at 10 V, a process attributed to the generation of hypochlorite that breaks down the azo bonds and aromatic rings.
Interactive Table: Hypochlorite Degradation of this compound
| pH | Color Removal Efficiency | Reference |
| 1.6 | ~94% | scielo.br |
| 6.3 | 63% | scielo.br |
| >7 | 27% (at pH 12) | scielo.br |
Copper Oxide Systems
Copper oxide (CuO) has been investigated as a catalyst in advanced oxidation processes for the degradation of RO16, often in conjunction with hydrogen peroxide. researchgate.net The combination of CuO with H₂O₂ and UV light has been found to be the most effective system, achieving 100% dye removal after 6 hours. researchgate.net The efficiency of these systems generally follows the order: CuO/UV/H₂O₂ > CuO/H₂O₂ > CuO/UV ≈ CuO > UV/H₂O₂ > H₂O₂ > UV. upm.edu.my
The degradation process in the CuO/H₂O₂ system is an adsorption/oxidation process. upm.edu.my The removal rate increases with an increasing mass of CuO and concentration of H₂O₂. researchgate.net In a study using a copper oxide catalyst supported on activated carbon (Cu-AC), the presence of H₂O₂ and UV light significantly enhanced the decolorization of RO16. scispace.com This improvement is attributed to the formation of hydroxyl radicals through the copper oxide-catalyzed and UV-catalyzed decomposition of hydrogen peroxide. scispace.com A CuO/ZnO nanocomposite has also shown high photocatalytic efficiency for the degradation of RO16 under both UV and sunlight irradiation, with complete removal of a 100 mg/L solution achieved in 120 minutes under UV and 100 minutes under sunlight. electrochemsci.org
Interactive Table: Copper Oxide Systems for this compound Degradation
| System | Degradation Efficiency | Time | Reference |
| CuO/H₂O₂/UV | 100% | 6 hours | researchgate.net |
| CuO/ZnO Nanocomposite (UV) | 100% | 120 minutes | electrochemsci.org |
| CuO/ZnO Nanocomposite (Sunlight) | 100% | 100 minutes | electrochemsci.org |
| Cu-AC | 63% | Not Specified | scispace.com |
| Cu-AC/H₂O₂/UV | > Cu-AC/H₂O₂ > Cu-AC | Not Specified | scispace.com |
Integrated and Hybrid Treatment Systems for Reactive Orange 16
Sequential Combination of Biological and Advanced Oxidation Processes
Combining biological treatment with Advanced Oxidation Processes (AOPs) is a promising strategy. AOPs can break down the complex, non-biodegradable structure of RO16 into simpler, more biodegradable intermediates, which can then be effectively removed by a subsequent biological stage.
Ozonation is a highly effective AOP for decolorizing azo dyes due to the high reactivity of ozone with the azo double bond (-N=N-). yildiz.edu.tr When used as a pretreatment, ozonation can cleave the chromophore of the RO16 molecule, leading to rapid color removal and the formation of smaller organic compounds that are more amenable to biological degradation. mdpi.com
Research has demonstrated that a sequential ozonation-biological treatment process can achieve high removal efficiencies for both color and chemical oxygen demand (COD). In one study, ozonating a solution containing RO16 resulted in at least 97% discoloration within 20 minutes. researchgate.net However, this initial step achieved only partial mineralization, with COD and Total Organic Carbon (TOC) removals of 50–75% and 35–40%, respectively. researchgate.net The subsequent biological treatment of the ozonated effluent in a moving-bed biofilm reactor (MBBR) further reduced the organic load, with three intermediate compounds identified after ozonation being completely biodegraded in the MBBR stage. researchgate.net
Another study confirmed these findings, achieving over 97% color removal in just 5 minutes of ozone exposure for RO16 concentrations up to 100 mg/L. nih.gov While ozonation alone only removed a maximum of 48% of the TOC, the subsequent MBBR treatment performed effectively, achieving average COD and ammonium (B1175870) removals of 93% and 97%, respectively. nih.gov This highlights the synergistic effect of the combined process: ozonation provides rapid decolorization and enhances biodegradability, while the biological stage removes the resulting organic byproducts. mdpi.comnih.gov
Interactive Table: Performance of Ozonation Followed by Biological Treatment for Reactive Orange 16
| Parameter | Initial Treatment (Ozonation) | Subsequent Treatment (Biological - MBBR) | Overall Efficiency/Comment |
| Color Removal | >97% removal within 5-20 minutes. researchgate.netnih.gov | Not the primary function; influent is already decolorized. nih.gov | Excellent and rapid decolorization is achieved in the initial ozonation step. nih.gov |
| COD Removal | Partial removal (e.g., 50-75%). researchgate.net | High removal (e.g., 93%). nih.gov | The combined system effectively reduces the overall organic load. researchgate.netnih.gov |
| TOC Removal | Low to moderate (e.g., 35-48%), indicating partial mineralization. researchgate.netnih.gov | Biodegradation of ozonation byproducts. researchgate.net | The biological step is crucial for mineralizing the intermediates formed during ozonation. researchgate.net |
| Biodegradability | Increases the BOD₅/COD ratio, making the effluent more suitable for biological treatment. mdpi.com | Effective removal of newly biodegradable compounds. researchgate.net | Ozonation successfully detoxifies the dye and transforms it into a form that microorganisms can process. mdpi.com |
The photo-Fenton process is another powerful AOP that generates highly reactive hydroxyl radicals (•OH) through the interaction of ferrous ions (Fe²⁺), hydrogen peroxide (H₂O₂), and UV light. diva-portal.orgresearchgate.net These radicals are non-selective and can rapidly oxidize a wide range of persistent organic pollutants. diva-portal.org Coupling this process with biological treatment can create a robust system for treating textile effluents. raco.catd-nb.info
While studies often focus on photo-Fenton as a pre-treatment to enhance biodegradability, it can also be used after a biological stage to "polish" the effluent, removing any remaining recalcitrant compounds and color. Research on the degradation of RO16 specifically by Fenton and photo-Fenton processes has shown high efficiency. Under optimal conditions (pH 3, 100 mg/L H₂O₂, 10 mg/L Fe²⁺), the Fenton process alone achieved 97.77% degradation of RO16. researchgate.net The efficiency was further enhanced with the application of UV light (photo-Fenton), reaching over 98% degradation. researchgate.net
Interactive Table: Performance of Fenton and Photo-Fenton Oxidation on this compound
| Process | Reagents | Optimal Conditions | Degradation Efficiency |
| Fenton | Fe²⁺ + H₂O₂ | pH 3, 100 mg/L H₂O₂, 10 mg/L Fe²⁺, 30 min reaction time. researchgate.net | 97.77%. researchgate.net |
| Photo-Fenton A | Fe²⁺ + H₂O₂ + UV-A Light | pH 3, 100 mg/L H₂O₂, 10 mg/L Fe²⁺, 30 min reaction time. researchgate.net | 98.78%. researchgate.net |
| Photo-Fenton B | Fe²⁺ + H₂O₂ + UV-B Light | pH 3, 100 mg/L H₂O₂, 10 mg/L Fe²⁺, 30 min reaction time. researchgate.net | 98.31%. researchgate.net |
| Photo-Fenton C | Fe²⁺ + H₂O₂ + UV-C Light | pH 3, 100 mg/L H₂O₂, 10 mg/L Fe²⁺, 30 min reaction time. researchgate.net | 98.22%. researchgate.net |
Synergistic Electrochemical Oxidation and Adsorption Approaches
Electrochemical Advanced Oxidation Processes (EAOPs) represent a clean and powerful technology for wastewater treatment. iwaponline.com These methods use an electric current to generate strong oxidizing agents, such as hydroxyl radicals, directly on the surface of an anode. researchgate.net Boron-doped diamond (BDD) electrodes are particularly effective for this purpose due to their high stability and large potential window for water oxidation, which promotes the generation of weakly adsorbed •OH radicals that can completely mineralize organic pollutants. iwaponline.comresearchgate.net
A synergistic approach combines this powerful oxidation with adsorption. In such a system, an adsorbent material can be used to concentrate the dye molecules near the electrode surface, enhancing the efficiency of the electrochemical oxidation. Layered double hydroxides (LDHs) and activated carbon are materials known for their adsorptive properties that can work in synergy with oxidation processes. mdpi.comrsc.org This combination can lead to faster and more complete degradation. For example, a system using an activated carbon cathode in an electro-Fenton process demonstrated that the adsorbent material played a key role in the effective generation of hydroxyl radicals and the removal of dye molecules. rsc.org While a direct study combining electrochemical oxidation and adsorption specifically for RO16 is not detailed, the high efficiency of electrochemical oxidation on RO16 researchgate.net and the proven synergistic benefits of adsorption-oxidation systems suggest this would be a highly effective treatment strategy. mdpi.comrsc.org
Mechanistic Insights and Kinetic Modeling of Reactive Orange 16 Transformation
Elucidation of Azo Bond Cleavage Mechanisms
The initial and most critical step in the degradation of Reactive Orange 16 is the cleavage of the azo bond (–N=N–). This process is the primary reason for the decolorization of the dye. Various advanced oxidation processes (AOPs) and biological treatments have been shown to effectively break this bond.
Electrochemical oxidation, for instance, utilizes anodes like Ti/SnO₂-Sb-Pt to cleave both the azo bond and the aromatic rings, which can lead to complete mineralization. Reductive cleavage is another significant pathway, often employing agents like sodium dithionite (B78146) or zinc dust, which reduce the azo group to form aromatic amines.
Ozonation is also an effective method for azo bond cleavage. mdpi.com The breakage of the RO16 azo bond through ozonation can lead to the formation of several intermediate compounds, including (2-(4-nitrosophenyl)sulfonylethyl hydrogen sulfate (B86663), 6-acetamido-4-hydroxy-3-nitroso-naphthalene-2-sulfonic acid, and 6-acetamido-4-hydroxy-3-aminonaphthalene-2-sulfonic acid. mdpi.com Similarly, photocatalytic degradation using TiO₂ under UV light generates hydroxyl radicals that oxidize the azo bond. researchgate.net
In biological degradation, anaerobic conditions are particularly effective for azo bond cleavage. hibiscuspublisher.com Studies using microorganisms have demonstrated the successful breaking of the azo linkage, initiating the breakdown of the dye molecule. hibiscuspublisher.comomicsonline.org
Identification and Analysis of Intermediate Degradation Products
Following the initial azo bond cleavage, a variety of intermediate products are formed. The identification of these intermediates provides valuable insight into the degradation pathways.
Formation of Aromatic Amines
A common outcome of azo bond cleavage is the formation of aromatic amines. For instance, the reduction of RO16 can produce intermediates like 2-amino-1,5-naphthalenedisulphonic acid. Ozonation has also been shown to produce 6-acetamido-4-hydroxy-3-aminonaphthalene-2-sulfonic acid. mdpi.com The presence of such amines is a key indicator of the initial breakdown of the parent dye molecule.
Production of Lower Molecular Weight Carboxylic Acids (e.g., Pentanoic Acid, Hexanoic Acid, Phthalic Acid)
Further degradation of the initial aromatic intermediates leads to the formation of lower molecular weight carboxylic acids. This indicates the opening of the aromatic rings.
Phthalic Acid: This compound has been identified as a significant intermediate in both photooxidation and ozonation processes of this compound. mdpi.comresearchgate.netyildiz.edu.tr
Pentanoic Acid: Studies on the anaerobic biodegradation of RO16 have detected pentanoic acid as a degradation metabolite. hibiscuspublisher.com
Hexanoic Acid: While not as commonly reported as other acids, the formation of hexanoic acid derivatives has been noted in broader studies of similar compounds, suggesting its potential as a downstream degradation product. epa.govuni.lu
Other Carboxylic Acids: Ozonation of RO16 has also been found to produce maleic, oxalic, acetic, and formic acids. mdpi.comyildiz.edu.tr
Phenolic By-product Formation
Phenolic compounds are another class of intermediates observed during the degradation of this compound. Their formation suggests the hydroxylation of the aromatic rings.
Phenol (B47542): Anaerobic biodegradation of RO16 has been shown to produce phenol as a degradation metabolite. hibiscuspublisher.com
Benzene-1,4-diol: This dihydroxybenzene has been identified as a product of the ozonation of RO16. mdpi.comyildiz.edu.tr
1,4-Benzoquinone: This compound is also a reported product of ozonation. mdpi.comyildiz.edu.tr
Acetamide (B32628) as a Mineralization Product
Acetamide (CH₃CONH₂) has been identified as a final mineralization product in the photocatalytic degradation of this compound. researchgate.net Its formation signifies the breakdown of the larger dye molecule into simpler, non-toxic organic compounds. Ozonation studies have also reported acetamide as a degradation product. mdpi.comyildiz.edu.tr
Pathways Leading to Complete Mineralization of this compound
Complete mineralization refers to the ultimate conversion of the organic dye molecule into inorganic substances such as carbon dioxide, water, and inorganic ions. This is the desired outcome of any water treatment process for dye removal.
Advanced oxidation processes are particularly effective at achieving high levels of mineralization. For example, electrochemical oxidation using specific anodes can lead to complete mineralization. Photocatalytic degradation with TiO₂ has also been shown to achieve nearly complete mineralization, with some studies reporting up to 93% Total Organic Carbon (TOC) reduction. researchgate.netresearchgate.net
The pathway to complete mineralization involves a sequence of reactions:
Azo Bond Cleavage: The initial step of decolorization.
Aromatic Ring Opening: The breakdown of the stable aromatic structures into aliphatic compounds.
Formation of Low Molecular Weight Intermediates: Production of carboxylic acids and other simple organic molecules.
Conversion to Inorganic Products: The final oxidation of the simple organic intermediates to CO₂, H₂O, and inorganic salts.
Combining different treatment methods, such as ozonation followed by biological treatment, can be a cost-effective strategy to achieve high levels of mineralization. mdpi.com The initial oxidation breaks down the complex dye into more biodegradable intermediates, which are then mineralized by microorganisms. mdpi.com
Detailed Reaction Kinetics and Determination of Rate-Limiting Steps
The transformation of this compound (RO16) through various physical and chemical processes is governed by complex reaction kinetics, which provide essential insights into the reaction rates and mechanisms. The determination of the rate-limiting step is crucial for optimizing the efficiency of any given transformation process. The kinetics of RO16 transformation have been extensively studied using several models, including pseudo-first-order (PFO), pseudo-second-order (PSO), and the Langmuir-Hinshelwood model, to elucidate the underlying mechanisms.
The study of adsorption kinetics is fundamental to defining the rate of adsorption, which helps in assessing adsorbent performance and identifying the rate-limiting step of the mechanism. dergipark.org.tr Different kinetic models are applied to experimental data to understand the nature of the transformation process. For instance, the pseudo-second-order model often suggests that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the adsorbate and the adsorbent. ukm.my Conversely, the pseudo-first-order model points towards a process controlled by physisorption. mdpi.com In some cases, the transformation is a complex process where both chemical surface sorption and intraparticle diffusion act as rate-limiting steps. grafiati.com
Adsorption Kinetics
The adsorption of RO16 onto various materials has been shown to follow different kinetic models, depending on the adsorbent and the experimental conditions.
In a study using Amberlyst A21 resin as an adsorbent, the experimental data corresponded well with the pseudo-first-order kinetic model. dergipark.org.tr The rate constant (k₁) was determined to be 1.73x10⁻² min⁻¹, with an equilibrium adsorption capacity (qe) of 89.50 mg g⁻¹. dergipark.org.tr This suggests that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent.
Conversely, when using quaternized sugar cane bagasse, the sorption kinetics of RO16 were found to fit a pseudo-second-order model, indicating that the rate-limiting step is likely chemisorption. ukm.my Similarly, the adsorption of RO16 onto activated carbon prepared from rice husk ash followed the Lagergren pseudo-second-order model, with a rate constant of 0.0216 g/mg min. tandfonline.com The adsorption onto activated carbon from Solanum Torvum stems also followed a pseudo-second-order model. experimentjournal.com
A study utilizing a Cu(I)-Polyaniline (PANI) composite found that the adsorption kinetics were best described by the pseudo-second-order model, which supports a chemisorption-controlled process. mdpi.com This indicates a strong dependency on the availability of vacant adsorbent sites. mdpi.com In contrast, research on cross-linked chitosan (B1678972)/oil palm ash composite beads showed that the adsorption kinetics obeyed a pseudo-first-order model. docsdrive.com
The kinetic data for RO16 adsorption on nitrogen-doped nanoporous biochar were best fitted by the Elovich model, which is often used to describe chemisorption on heterogeneous surfaces. nih.gov For chitosan-glyoxal/TiO₂ nanocomposite, the kinetic results were well-described by the pseudo-first-order model. deswater.com
Table 1: Kinetic Models and Rate Constants for this compound Adsorption
| Adsorbent Material | Best Fit Kinetic Model | Rate Constant | Reference |
|---|---|---|---|
| Amberlyst A21 | Pseudo-first-order | k₁ = 1.73x10⁻² min⁻¹ | dergipark.org.tr |
| Quaternized Sugar Cane Bagasse | Pseudo-second-order | Not specified | ukm.my |
| Activated Carbon (from Rice Husk Ash) | Pseudo-second-order | 0.0216 g/mg min | tandfonline.com |
| Activated Carbon (from Solanum Torvum) | Pseudo-second-order | Not specified | experimentjournal.com |
| Cu(I)-Polyaniline Composite | Pseudo-second-order | Not specified | mdpi.com |
| Cross-linked Chitosan/Oil Palm Ash Beads | Pseudo-first-order | Not specified | docsdrive.com |
| Nitrogen-Doped Nanoporous Biochar | Elovich Model | Not specified | nih.gov |
| Chitosan-Glyoxal/TiO₂ Nanocomposite | Pseudo-first-order | Not specified | deswater.com |
| m-poly(EGDMA-VTA)-TiO₂ Composite | Pseudo-second-order | Not specified | uludag.edu.tr |
Photocatalytic and Electrochemical Degradation Kinetics
The degradation of RO16 through advanced oxidation processes (AOPs) such as photocatalysis and ozonation also follows specific kinetic patterns.
The photocatalytic degradation of RO16 in the presence of titanium dioxide (TiO₂) suspensions was found to follow a pseudo-first-order kinetic model, consistent with the Langmuir-Hinshelwood model for reactions at a solid-liquid interface. tandfonline.comtandfonline.comeemj.eu This model is frequently used to describe the kinetics of photocatalytic degradation of organic compounds. tandfonline.com The decolorization kinetics during photocatalysis with a magnetic polymer composite were also found to be compatible with the Langmuir-Hinshelwood model. uludag.edu.tr
In the UV/H₂O₂ process, the decolorization of RO16 can be described by an apparent pseudo-first-order rate constant (k_app). scispace.com The rate constant was observed to increase from 0.142 to 0.331 min⁻¹ as the initial hydrogen peroxide concentration increased from 10 to 20 mM, after which it reached a plateau. scispace.com This is attributed to the increased generation of hydroxyl radicals at higher H₂O₂ concentrations. scispace.com
Electrochemical degradation of RO16 in a flow-cell showed that the color removal obeyed pseudo-first-order kinetics. scielo.br The rate of degradation was significantly influenced by the applied potential and the concentration of NaCl as a supporting electrolyte. scielo.br
Ozonation and Radiolytic Degradation Kinetics
Ozonation has proven to be a highly effective method for the rapid decolorization of RO16. The reaction kinetics are typically second-order. researchgate.netcapes.gov.br Using the Danckwerts model, the second-order rate constant (k₂) for the ozonation of RO16 was determined at different pH values. The rate constant increased with pH, with values of 2.5 × 10⁵, 3.2 × 10⁵, and 1.4 × 10⁶ L/mol·s at pH 2, 7, and 11, respectively. researchgate.netcapes.gov.br This suggests that direct ozone reactions are predominant in the degradation process. researchgate.netcapes.gov.br In a study treating synthetic batik wastewater containing RO16, the degradation followed a first-order decay, with a constant (k) of 0.82 min⁻¹. mdpi.com
The degradation of RO16 by gamma radiation also follows a distinct kinetic pattern. The process was studied in a batch reactor, and the degradation was found to be more efficient at acidic pH and lower initial dye concentrations. utm.myresearchgate.net The addition of hydrogen peroxide enhanced the degradation. For an initial RO16 concentration of 0.1 mM, the dose constant was 1.0657 kGy⁻¹, which increased to 1.8420 kGy⁻¹ in the presence of 4 mM hydrogen peroxide. utm.myresearchgate.net
Table 2: Kinetic Data for this compound Degradation Processes
| Degradation Method | Kinetic Model | Rate/Dose Constant | Conditions | Reference |
|---|---|---|---|---|
| Photocatalysis (TiO₂) | Pseudo-first-order (Langmuir-Hinshelwood) | Not specified | - | tandfonline.comtandfonline.com |
| UV/H₂O₂ | Apparent Pseudo-first-order | k_app = 0.331 min⁻¹ | 20 mM H₂O₂ | scispace.com |
| Electrochemical Degradation | Pseudo-first-order | Not specified | 1.00 g L⁻¹ NaCl, 2.2 V | scielo.br |
| Ozonation | Second-order | k₂ = 2.5 × 10⁵ L/mol·s | pH 2 | researchgate.netcapes.gov.br |
| Ozonation | Second-order | k₂ = 3.2 × 10⁵ L/mol·s | pH 7 | researchgate.netcapes.gov.br |
| Ozonation | Second-order | k₂ = 1.4 × 10⁶ L/mol·s | pH 11 | researchgate.netcapes.gov.br |
| Ozonation (in mixed wastewater) | First-order | k = 0.82 min⁻¹ | pH 12 | mdpi.com |
| Gamma Radiation | - | Dose constant = 1.0657 kGy⁻¹ | 0.1 mM RO16 | utm.myresearchgate.net |
| Gamma Radiation with H₂O₂ | - | Dose constant = 1.8420 kGy⁻¹ | 0.1 mM RO16, 4 mM H₂O₂ | utm.myresearchgate.net |
Analytical Methodologies for Characterization and Monitoring
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of Reactive Orange 16, providing insights into its electronic structure, chemical bonds, and the byproducts of its degradation.
UV-Visible spectrophotometry is a primary technique for quantifying the decolorization of this compound (RO16) in aqueous solutions. The method relies on measuring the absorbance of light at specific wavelengths, which is directly proportional to the dye's concentration. The complex aromatic structure and the azo linkage (-N=N-) of RO16 give rise to a characteristic absorption spectrum.
The typical spectrum of RO16 features distinct bands in both the ultraviolet (UV) and visible regions. ni.ac.rs The most prominent peak in the visible region, observed around 490-494 nm, is attributed to the n→π* electronic transition of the azo chromophore, which is responsible for the dye's orange color. ni.ac.rsrsc.organalis.com.myresearchgate.net The decrease in the intensity of this peak is a direct measure of the decolorization efficiency, indicating the cleavage of the azo bond. analis.com.myresearchgate.net
In the UV range, absorption bands are associated with the π→π* transitions within the dye's aromatic structures, such as the benzene (B151609) and naphthalene (B1677914) rings. ni.ac.rs For instance, peaks have been identified at approximately 254 nm, 297 nm, and 388 nm. ni.ac.rsanalis.com.my A reduction in the absorbance of these UV peaks signifies the degradation of the aromatic portions of the dye molecule. ni.ac.rsanalis.com.my
Table 1: Characteristic UV-Visible Absorption Peaks of this compound
| Wavelength (λmax) | Region | Corresponding Molecular Moiety | Reference |
|---|---|---|---|
| ~494 nm | Visible | Azo linkage (-N=N-) (n→π* transition) | ni.ac.rsresearchgate.net |
| ~492.5 nm | Visible | Azo linkage (-N=N-) (n→π* transition) | analis.com.my |
| ~388 nm | Visible/UV | Aromatic rings bonded to the azo group (π→π* transition) | analis.com.my |
| ~297 nm | UV | Naphthalene rings (π→π* transition) | ni.ac.rs |
Monitoring these spectral changes over time allows for the calculation of decolorization kinetics, providing valuable data on the effectiveness of various treatment processes like photocatalysis, ozonation, or biological degradation. rsc.orgresearchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule and to track their transformation during degradation processes. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR provides a molecular fingerprint of the compound.
The FTIR spectrum of untreated RO16 reveals several characteristic peaks corresponding to its complex structure. yildiz.edu.trarcjournals.org The disappearance of these peaks or the appearance of new ones in the spectrum of a treated sample provides clear evidence of biodegradation or chemical degradation. nih.govumk.edu.my
Key vibrational frequencies observed in the FTIR spectrum of this compound include:
O-H stretching: A broad peak typically seen around 3400-3550 cm⁻¹, indicating the presence of hydroxyl groups. researchgate.net
N=N stretching: A peak around 1570-1622 cm⁻¹ is characteristic of the azo bond, which is central to the dye's chromophore. yildiz.edu.trarcjournals.org
S-O and S-O-C stretching: Peaks in the region of 998-1187 cm⁻¹ correspond to the sulfonate (SO₃) groups, which are key reactive and solubilizing moieties in the dye. yildiz.edu.tr
During degradation studies, the reduction or complete disappearance of the N=N stretching peak is a strong indicator of the cleavage of the azo linkage, corroborating the decolorization observed with UV-Vis spectrophotometry. umk.edu.my Changes in other regions of the spectrum can reveal the breakdown of aromatic rings and the formation of new functional groups in the degradation byproducts. arcjournals.orgmdpi.com
Table 2: Key FTIR Peaks for this compound and Their Significance in Degradation Analysis
| Wavenumber (cm⁻¹) | Functional Group | Significance in Degradation Analysis | Reference(s) |
|---|---|---|---|
| ~3440 | O-H Stretching | Indicates presence of hydroxyl groups. | arcjournals.org |
| ~2995 | O-H Tension | Characteristic vibration in the pure dye. | yildiz.edu.tr |
| ~1622 | C=C Stretching | Aromatic ring vibrations; decrease indicates ring cleavage. | arcjournals.org |
| ~1570 | N=N Stretching | Azo bond; disappearance confirms chromophore destruction. | yildiz.edu.tr |
| ~1187 | C-N Stretching | Amine groups; changes can indicate degradation pathways. | arcjournals.org |
Three-dimensional fluorescence spectroscopy, also known as Excitation-Emission Matrix (EEM) spectroscopy, is a highly sensitive technique used to monitor the complex mixture of fluorescent compounds that can arise during the degradation of this compound, particularly during ozonation. mdpi.com This method provides a comprehensive contour map of fluorescence intensity as a function of both excitation and emission wavelengths.
In studies involving the ozonation of RO16, EEM has been used to track the formation and subsequent decay of intermediate ozonolysis products. mdpi.comresearchgate.net The initial dye solution exhibits characteristic fluorescence peaks at specific excitation/emission (Ex/Em) wavelength pairs. For instance, RO16 has been shown to have predominant peaks at Ex/Em = 240/425–450 nm and Ex/Em = 230/350 nm. mdpi.com
As the ozonation process proceeds, the intensity of these primary peaks decreases. Simultaneously, new fluorescence peaks may appear at different Ex/Em coordinates, indicating the temporal accumulation of fluorescent intermediate byproducts. mdpi.com As the treatment continues, these intermediate peaks also diminish, suggesting their further degradation into non-fluorescent, smaller molecules. This technique provides a dynamic view of the reaction pathways, revealing the transient nature of certain degradation products. mdpi.com
Diffuse Reflectance Spectroscopy (DRS), often referred to as UV-Vis DRS, is an essential tool for characterizing the optical properties of solid photocatalysts used in the degradation of this compound. rsc.org This technique measures the light that has been scattered by a solid sample to provide information about its light absorption capabilities and electronic structure, which are critical for photocatalytic activity.
When developing catalysts like titanium dioxide (TiO₂) or composite materials such as Ag–AgCl/BiOCl for the photodegradation of RO16, DRS is used to:
Determine the light absorption range: DRS spectra reveal the wavelengths of light a catalyst can absorb. For instance, while pure TiO₂ primarily absorbs in the UV region, doping it with metals like iron can enhance its light absorption in the visible spectrum (>400 nm). nih.gov Similarly, the presence of Ag–AgCl can induce a significant absorbance in the 400–800 nm range due to localized surface plasmon resonance (LSPR). rsc.org
Calculate the band gap energy: The absorption edge determined from the DRS spectrum allows for the calculation of the catalyst's band gap energy via the Kubelka-Munk function. nih.gov A lower band gap is often desirable as it means the catalyst can be activated by lower-energy visible light, enhancing its efficiency under solar irradiation. nih.gov Studies have shown that the band gap of catalysts can be engineered; for example, composites can exhibit a lower band gap compared to their individual components. rsc.org
By providing this crucial information, DRS helps in the rational design and evaluation of photocatalysts tailored for the efficient degradation of this compound. rsc.orgnih.gov
Chromatographic Separation and Identification
Chromatographic methods are indispensable for separating the complex mixtures that result from the degradation of this compound and for identifying the individual intermediate and final products.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in the mixture resulting from the degradation of this compound. shd-pub.org.rsprimescholars.com This method is crucial for confirming that the dye has been truly degraded into smaller molecules rather than simply being adsorbed onto a catalyst or biomass. primescholars.comijbiotech.com
In a typical analysis, a sample of the untreated dye solution is first injected into the HPLC system, producing a chromatogram with a distinct peak for the parent RO16 molecule at a specific retention time. ijsr.netresearchgate.net As the degradation process (e.g., biological treatment, electrochemical oxidation) proceeds, samples are taken at various intervals and analyzed. ijsr.netomicsonline.org
The resulting chromatograms show a progressive decrease in the area of the peak corresponding to RO16. researchgate.net Concurrently, new peaks appear at different retention times, representing the various intermediate metabolites formed during the breakdown of the dye. ijsr.net The appearance and subsequent disappearance of these intermediate peaks can provide insights into the degradation pathway. researchgate.net For example, in the biodegradation of RO16, HPLC analysis has confirmed the formation of various metabolites, which are structurally different from the parent dye. ijsr.netomicsonline.org This confirms that decolorization is a result of the cleavage and transformation of the dye's molecular structure. primescholars.com
Table 3: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 72413 |
| Titanium dioxide | 26042 |
| Ozone | 24823 |
| 1-amino-1-naphthalenesulfonic acid | 66675 |
| Silver chloride | 24561 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify the byproducts formed during the degradation of this compound. researchgate.net This method separates volatile and semi-volatile compounds in a sample and then detects them, allowing for the determination of their molecular weight and structural information. hibiscuspublisher.comresearchgate.net
In the study of this compound's photodegradation under UV irradiation, GC-MS analysis was crucial for identifying the intermediate compounds formed. researchgate.net The degradation process was monitored by observing changes in absorption and relative intensity using UV-spectroscopic and GC-MS analysis as a function of irradiation time. researchgate.net The solution was completely decolorized after 100 minutes of photooxidation. researchgate.net
During this process, several degradation products were identified, including:
6-acetylamino-3-aminonaphthalene-2-sulfonic acid researchgate.netresearchgate.net
N-(3,4-bis-hydroxymethyl-phenyl)-acetamide researchgate.netresearchgate.net
Phthalic acid researchgate.netresearchgate.net
It was noted that the degradation products were often in a methylated form because methanol, used as a solvent, can react with carboxyl groups to form esters at the higher temperatures used in GC-MS measurements. researchgate.net For instance, the molecular weight of dimethylated phthalic acid was observed at 194 in the mass spectrum. researchgate.net
In biodegradation studies of this compound, GC-MS has also been instrumental. For example, in a mixed culture of the fungus Pleurotus ostreatus and the yeast Candida zeylanoides, GC-MS analysis revealed that P. ostreatus asymmetrically split the dye molecule to produce 4-(ethenylsulfonyl) benzene. nih.gov In contrast, C. zeylanoides symmetrically cleaved the azo bond, resulting in the formation of 4-(ethenylsulfonyl) aniline (B41778) and α-hydroxybenzenepropanoic acid. nih.gov In another study using digested palm oil sludge under anaerobic conditions, GC-MS detected pentanoic acid and phenol (B47542) as the primary degradation metabolites after seven days. hibiscuspublisher.comresearchgate.net
The identification of these degradation products through GC-MS provides valuable insights into the mechanistic pathways of this compound degradation, confirming the cleavage of the azo bond and the breakdown of the complex dye molecule into smaller, less colored compounds. researchgate.nethibiscuspublisher.comresearchgate.net
High-Performance Thin Layer Chromatography (HPTLC) for Auxochrome Removal Confirmation
High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers higher resolution, sensitivity, and accuracy. In the context of this compound degradation, HPTLC is specifically utilized to confirm the removal of auxochrome groups from the dye molecule. nih.govresearchgate.net Auxochromes are functional groups attached to the chromophore that modify the wavelength and intensity of light absorption. Their removal is a key indicator of dye degradation.
A study involving the bacterium Lysinibacillus sp. RGS demonstrated the effective use of HPTLC in analyzing the degradation of this compound. nih.govresearchgate.net The researchers confirmed the removal of the auxochrome group from the dye structure following bacterial treatment, which supported the findings from other analytical techniques like FTIR that showed the degradation of functional groups. nih.govresearchgate.net This confirmation is crucial as it signifies a significant alteration of the dye's chemical structure, leading to decolorization.
While detailed procedural data for HPTLC analysis of this compound is not extensively available in the provided search results, the principle relies on the differential migration of the parent dye and its degradation products on a stationary phase, allowing for their separation and identification. The absence of the spot corresponding to the original dye and the appearance of new spots for the metabolites would confirm the degradation process and the removal of key functional groups like auxochromes.
Material Surface and Structural Characterization
The characterization of materials used in the treatment of this compound is essential to understand their efficacy. Various analytical techniques are employed to investigate the morphology, crystallinity, and elemental composition of these materials.
Scanning Electron Microscopy (SEM/FE-SEM) for Morphology Analysis
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are critical tools for examining the surface morphology of materials used in the removal of this compound. niscpr.res.inrsc.orgrsc.orgnih.gov These techniques provide detailed images of the material's texture, shape, and size distribution, which are crucial for understanding its adsorptive or catalytic properties. dergipark.org.trnih.gov
For instance, in the development of a chitosan-charcoal composite (Cs-Ac) for dye adsorption, SEM was used to study its surface morphology. niscpr.res.in Similarly, the morphology of Amberlyst A21, a polystyrene resin, was investigated using SEM to understand its efficiency in adsorbing this compound. dergipark.org.tr In the synthesis of a heterostructured ZnO-Bi2O3 composite for photocatalytic degradation, SEM analysis demonstrated uniform morphologies of the fabricated microstructures. dntb.gov.uamdpi.com
FE-SEM has been employed to analyze the nanostructured morphology of various composites. For example, a CuO@A-TiO2/Ro-TiO2 nanocomposite synthesized via a hydrothermal technique was shown to have a monoclinic phase of leaf-shaped CuO loaded on a hexagonal wurtzite structure of rod-shaped ZnO. nih.gov The particle size distribution of this nanocomposite, determined from FE-SEM images, ranged from 20 to 30 nm, with an average size of 25 nm, ensuring uniform surface properties. nih.gov In another study, FE-SEM was used to analyze Ag–AgCl–BiOCl nanocomposites, and the images confirmed that there were no significant changes in the morphology of the catalyst before and after the reaction, indicating high stability. rsc.orgrsc.org
The surface morphology of m-poly(DVB-VIM) microbeads used for this compound adsorption was also analyzed by SEM, which showed that almost all microbeads were completely spherical. yildiz.edu.tr Furthermore, SEM coupled with Energy Dispersive X-ray (EDX) analysis has been used to examine the surface of materials like chitosan-glyoxal/TiO2 nanocomposite before and after dye adsorption. deswater.com
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a non-destructive technique fundamental for determining the crystalline structure and phase purity of materials used in the degradation of this compound. mdpi.com It provides information on the arrangement of atoms within a crystal lattice.
In the study of a heterostructured ZnO-Bi2O3 composite, XRD analysis confirmed the successful fabrication of microstructures with a crystalline nature. dntb.gov.uamdpi.com Similarly, for a CuO@A-TiO2/Ro-TiO2 nanocomposite, XRD analysis confirmed a monoclinic phase of leaf-shaped CuO loaded on a hexagonal wurtzite structure of rod-shaped ZnO. nih.govelectrochemsci.org The XRD pattern of a CuO/ZnO nanocomposite also showed diffraction peaks corresponding to hexagonal wurtzite ZnO and additional peaks for the monoclinic phase of CuO. electrochemsci.org
For a Cu(I)-Polyaniline (PANI) composite used for dye removal, XRD patterns showed diffraction peaks for both PANI (at 2θ of 13.08°, 19.3°, and 25.2°) and Cu (at 43.3°, 51.1°, and 75.1°), indicating the presence of face-centered cubic lattice crystals of copper. mdpi.com In the case of Ag–AgCl/BiOCl nanocomposites, XRD was used to ascertain the phase purity and crystallinity, with observed peaks corresponding to the tetragonal symmetry of BiOCl. rsc.org After use in photocatalysis, the XRD pattern of the recovered catalyst showed additional peaks indicating the presence of metallic bismuth. rsc.org
The analysis of a chitosan-charcoal composite (Cs-Ac) and a quaternary selenide (B1212193) composite also utilized XRD to determine their crystalline nature. researchgate.netniscpr.res.in The crystalline size of the quaternary selenide composite was calculated to be 10.5 nm using the Debye-Scherer formula. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgmalvernpanalytical.com It works by irradiating a material with X-rays and measuring the kinetic energy of the ejected electrons. wikipedia.orgmalvernpanalytical.com This technique is particularly valuable for characterizing catalysts and adsorbents used in the degradation of this compound.
For example, in the characterization of a Cu(I)-PANI composite, XPS analysis confirmed the presence of Cu, C, O, and N. mdpi.com The high-resolution spectrum for Cu 2p showed two peaks at 932.2 eV (Cu 2p3/2) and 952.2 eV (Cu 2p1/2), confirming that copper was in the +1 oxidation state. mdpi.com
In a study of Ag–AgCl/BiOCl nanocomposites, XPS was used to assess the oxidation states and electrical properties of the material. rsc.orgrsc.org The XPS spectra revealed the co-existence of Ag(0) and Ag(+1) in the nanocomposite, which is crucial for its photocatalytic activity. rsc.orgrsc.org After the photocatalytic reaction, XPS analysis of the recovered catalyst was performed to confirm the reduction of metal ions. rsc.org
XPS analysis of a CuO@A-TiO2/Ro-TiO2 nanocomposite was performed to investigate its electronic structure and chemical composition, confirming the presence of Cu. nih.gov For nitrogen-doped nanoporous biochar, XPS analysis showed that the doping process increased the number of nitrogen surface groups. mdpi.com The XPS survey spectra of both doped and non-doped biochar identified carbon, nitrogen, oxygen, and phosphorus. nih.gov
The technique can provide detailed insights into the elemental composition and chemical states of a surface, which are critical for understanding catalytic activity and the electron transfer mechanisms in heterogeneous catalysts. mdpi.com
High-Resolution Transmission Electron Microscopy (HRTEM) for Nanostructure Visualization
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to visualize the morphology and crystalline structure of materials at the atomic scale. This is particularly important for nanomaterials used in the degradation of this compound, as their nanostructure directly influences their catalytic and adsorptive properties.
In the characterization of Ag–AgCl–BiOCl nanocomposites, HRTEM was employed to analyze the crystallinity and morphology. rsc.orgrsc.org Similarly, for a CuO@A-TiO2/Ro-TiO2 nanocomposite, HRTEM images revealed a porous structure with an average pore size of 12 nm, which is favorable for mass transfer during the degradation process. nih.gov
While the provided search results frequently mention the use of HRTEM in the characterization of various nanocomposites for dye degradation, specific detailed findings for this compound are limited. iaea.orgiwaponline.comtheiet.org However, the principle of its application remains consistent: to provide high-resolution, real-space images of the material's atomic lattice, defects, and the interface between different components in a composite material, all of which are critical for understanding its performance.
Bulk Parameter Assessment
Total Organic Carbon (TOC) Measurement for Mineralization Extent
Various advanced oxidation processes (AOPs) have been evaluated for their ability to mineralize RO16, with TOC reduction being a key performance metric. For instance, in a photo-Fenton process conducted in solar pond reactors, a TOC removal of 28 ± 0.5% was achieved. nih.gov Under dark Fenton conditions, the TOC removal was lower, at 16%. nih.gov Another study employing Fenton and photo-Fenton processes observed a TOC reduction of 38.8% for RO16 within the first 30 minutes. researchgate.net
Electrochemical methods have also shown significant promise. The use of heavily boron-doped diamond (BDD) electrodes for anodic oxidation of RO16 has been investigated, with TOC measurements confirming the mineralization process. nih.govcornell.edu One study highlighted that a UV/H2O2 process, where hydrogen peroxide is produced electrochemically, resulted in 85% mineralization of RO16 after 240 minutes, which was the highest among several tested reactive dyes. chem-soc.si This indicates that the azo dye with a vinyl-sulphone reactive group, like RO16, can be effectively mineralized under these conditions. chem-soc.si In some cases, nearly complete mineralization has been reported, with one treatment achieving an impressive 93% TOC reduction. researchgate.net
The results from these studies demonstrate that while many treatments can achieve high levels of decolorization, the extent of mineralization can vary significantly. Monitoring TOC is therefore essential to confirm that the treatment process is not merely transforming the parent dye into other potentially harmful organic intermediates but is effectively removing the organic pollution.
Table 1: TOC Reduction of this compound in Various Treatment Processes
| Treatment Process | Initial RO16 Concentration | TOC Reduction (%) | Reference |
|---|---|---|---|
| Photo-Fenton (Solar Pond Reactor) | Not Specified | 28 ± 0.5% | nih.gov |
| Dark Fenton (Solar Pond Reactor) | Not Specified | 16% | nih.gov |
| Fenton/Photo-Fenton | Not Specified | 38.8% (in 30 min) | researchgate.net |
| UV/H2O2 (Electrochemical H2O2) | 50 mg/L | 85% (in 240 min) | chem-soc.si |
| Unspecified Treatment | Not Specified | 93% | researchgate.net |
| RuO2-CoxO@TCF Anode | 60 ppm | ~70% | researchgate.net |
Chemical Oxygen Demand (COD) Analysis for Organic Load Reduction
Several treatment technologies have been assessed for their ability to reduce the COD of RO16-containing wastewater. In an integrated anoxic-aerobic sequencing batch moving bed biofilm reactor (SBMBBR), a COD removal of over 97% was achieved under a stepwise increase in dye concentration. taylors.edu.my This demonstrates the high efficiency of biological treatment systems acclimatized to the dye. taylors.edu.my However, when the system was subjected to shock loads of RO16, the COD removal efficiency deteriorated significantly. taylors.edu.my
Ozonation is another effective method for treating RO16. Studies have shown that combining ozonation with biodegradation can enhance COD removal. For a synthetic batik wastewater containing RO16 and Reactive Black 5, ozonation alone reduced the initial COD from 86 mg/L to 63 mg/L, while a sequential process of ozonation followed by biodegradation achieved a final COD of 54 mg/L. mdpi.com In another study on ozonation, COD removal for RO16 reached 100% at an initial dye concentration of 200 mg/L at a neutral pH. researchgate.net The photo-Fenton process has also proven effective, achieving a 55 ± 2% reduction in COD in solar pond reactors. nih.gov
The COD contributed by RO16 itself has been estimated, with 1 gram of the dye per liter of water corresponding to a COD of 788.7 mg/L. taylors.edu.my This value is crucial for preparing synthetic wastewater and for understanding the contribution of the dye to the total organic load. The comparison of COD values before and after treatment provides a direct measure of the reduction in the organic load, indicating the efficiency of the applied process. hach.com
Table 2: COD Reduction of this compound in Various Treatment Processes
| Treatment Process | Initial Conditions | COD Reduction (%) | Reference |
|---|---|---|---|
| Integrated Anoxic-Aerobic SBMBBR | Stepwise RO16 increase | >97% | taylors.edu.my |
| Photo-Fenton (Solar Pond Reactor) | 0.6 mg H2O2/mg RO16 | 55 ± 2% | nih.gov |
| Ozonation followed by Biodegradation | Initial COD: 86 mg/L | ~37% (Total process) | mdpi.com |
| Ozonation | Initial RO16: 200 mg/L (Neutral pH) | 100% | researchgate.net |
| Ozonation | Initial RO16: 300 mg/L (pH 6) | ~70% (in 150 min) | researchgate.net |
Future Research Trajectories and Sustainable Implementation
Development of Novel and Economically Viable Treatment Technologies
The quest for efficient and cost-effective methods to treat RO16-laden wastewater is driving innovation in remediation technologies. Current research is moving beyond conventional methods, which are often costly and can produce secondary pollutants. tandfonline.com
Novel approaches include the development of advanced oxidation processes (AOPs) and innovative adsorbent materials. For instance, a study highlighted the use of a novel particle electrode made of Graphene Oxide (GO) and Granular Activated Carbon (GAC) on a Titanium (Ti) substrate for the electrochemical oxidation of RO16. aip.org This method has shown promise in both decolorization and reduction of chemical oxygen demand (COD). aip.org Another innovative approach involves the use of a UV/H2O2 process where hydrogen peroxide is produced electrochemically, demonstrating complete decolorization of RO16. chem-soc.sinih.gov
The economic viability of these technologies is a critical factor for their widespread adoption. Research is therefore also focused on synthesizing adsorbents from low-cost and readily available materials. For example, activated carbon prepared from rice husk ash has been investigated as a potential adsorbent for RO16. researchgate.net The development of such materials from agricultural waste not only provides a cost-effective treatment solution but also addresses waste management issues.
Strategies for Maximizing Degradation Efficiency and Complete Mineralization
Achieving complete mineralization of Reactive Orange 16, the breakdown of the complex dye molecule into simpler, non-toxic compounds like CO2 and H2O, is a primary goal of remediation research. Partial degradation can sometimes result in the formation of intermediate compounds that are more toxic than the parent dye. nih.gov
Several strategies are being explored to enhance degradation efficiency. One approach is the combination of different treatment methods. For example, a sequential treatment process involving ozonation followed by a moving-bed biofilm reactor (MBBR) has been shown to be effective. nih.gov While ozonation alone can achieve high color removal, it results in only partial mineralization. The subsequent biological treatment can then effectively remove the remaining organic carbon and other by-products. nih.gov
Photocatalysis is another promising technique. The use of nanocomposites, such as Ag–AgCl–BiOCl, has demonstrated high photocatalytic activity in degrading RO16 under visible light. rsc.org The synergistic effects of different components in these catalysts can enhance the generation of reactive oxygen species, leading to more efficient degradation. rsc.org Similarly, a ZnO-Bi2O3 heterostructured composite has shown enhanced degradation rates, especially when combined with UV irradiation and hydrogen peroxide. mdpi.com Studies have shown that combining these elements can lead to a synergistic effect that significantly boosts degradation performance. mdpi.com
Research has also demonstrated that the electrochemical oxidation method can decolorize RO16 by up to 98.5% within 20 minutes. aip.org However, the complete removal of Chemical Oxygen Demand (COD) remains a challenge, with adsorption methods showing slightly better performance in this regard. aip.org
Investigations into Long-Term Stability and Practical Reusability of Remediation Materials
For any remediation technology to be sustainable, the long-term stability and reusability of the materials used are paramount. This is a key focus area in the development of both catalysts and adsorbents for RO16 removal.
The stability of photocatalysts is also crucial for their practical application. Research on Ag–AgCl/BiOCl nanocomposites has shown that these materials are exceptionally stable and recyclable, making them promising for the long-term treatment of dye-containing wastewater. rsc.org The development of robust materials that can withstand multiple treatment cycles without significant loss of efficiency is essential for industrial-scale applications.
Scalability and Industrial Feasibility Studies of Promising Treatment Processes
Bridging the gap between laboratory-scale success and industrial application is a significant challenge in the field of wastewater treatment. Scalability and industrial feasibility studies are crucial to evaluate the practical and economic viability of promising treatment processes for this compound.
The transition from batch experiments to continuous flow systems is a key step in assessing scalability. For example, the electrochemical degradation of RO16 has been studied in a flow-cell setup, investigating the influence of parameters like flow rate and electrode material on performance. scielo.br Such studies are essential to understand how these processes behave under conditions that more closely resemble industrial settings.
The economic feasibility of a treatment process is another critical consideration. While some advanced oxidation processes show high efficiency, they can be energy-intensive. mdpi.com Therefore, research is exploring hybrid systems, such as the combination of ozonation and biological treatment, which can be more cost-effective than complete mineralization through oxidation alone. mdpi.com The use of low-cost, locally sourced materials for adsorbents, such as those derived from agricultural waste, also enhances the industrial feasibility of adsorption-based technologies. iscientific.org
Comprehensive Environmental Risk Assessment of Post-Treatment Effluents
Ensuring that the treated wastewater is safe for discharge into the environment is a critical aspect of any remediation strategy. A comprehensive environmental risk assessment of post-treatment effluents is therefore essential. This involves not only measuring the removal of the target pollutant, RO16, but also identifying and quantifying any degradation by-products.
Studies have shown that while a treatment process may effectively remove color, it can generate intermediate compounds that may be toxic. nih.gov For example, ozonation of RO16 can lead to the formation of several organic intermediates. nih.gov Toxicity assessments of the treated effluent are crucial to ensure that the remediation process does not inadvertently increase the environmental risk.
The ultimate goal of treatment is the complete mineralization of the dye into non-toxic substances. However, when this is not fully achieved, it is vital to assess the nature and potential impact of the remaining organic compounds. chem-soc.sinih.gov This includes evaluating the potential for bioaccumulation and the long-term effects on aquatic ecosystems. iwaponline.com Untreated or improperly treated textile effluents can lead to significant environmental problems, including the contamination of drinking water sources and harm to aquatic life. iwaponline.comnih.gov
Application of Machine Learning and Artificial Intelligence for Process Optimization
The complexity of dye degradation processes, which are often influenced by multiple interacting parameters, makes them ideal candidates for optimization using machine learning (ML) and artificial intelligence (AI). researchgate.net These advanced computational tools can analyze large datasets to identify optimal operating conditions, predict treatment efficiency, and accelerate the development of new materials and processes. as-proceeding.comtandfonline.comresearchgate.net
ML models, such as artificial neural networks (ANN) and response surface methodology (RSM), have been successfully used to optimize the biosorption of textile dyes. tandfonline.com These models can predict the influence of various factors, such as pH, temperature, and adsorbent dose, on dye removal efficiency with high accuracy. iscientific.orgtandfonline.com For instance, a study on the removal of RO16 using chemically activated carbon employed multiple polynomial regression, a machine learning technique, to model the process, achieving a high correlation between predicted and observed data. researchgate.net
Exploration of Green Synthesis Routes for Catalytic and Adsorbent Materials
In line with the principles of sustainability, there is a growing emphasis on the development of "green" synthesis methods for the materials used in RO16 remediation. These methods aim to be environmentally friendly, cost-effective, and utilize renewable resources. researchgate.netrsc.org
Green synthesis approaches are being explored for both catalysts and adsorbents. For instance, silver nanoparticles with catalytic properties for dye degradation have been synthesized using plant extracts, offering a more environmentally benign alternative to conventional chemical synthesis methods. nih.govmdpi.com Similarly, selenium nanoparticles synthesized through green techniques are being investigated as catalysts for the degradation of organic dyes. rsc.org
The development of green adsorbents is also a major area of research. This includes the use of natural biopolymers like chitosan (B1678972) and the synthesis of bio-based hydrogels. nih.gov These materials are often biodegradable, renewable, and have a high adsorption capacity. nih.gov Hydrothermal carbonization of waste materials, such as green tea waste, is another green method for producing effective adsorbents. researchgate.net These approaches not only provide sustainable materials for wastewater treatment but also contribute to a circular economy by valorizing waste streams. bohrium.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
